molecular formula C5H7NOS2 B1362658 3-Ethylrhodanine CAS No. 7648-01-3

3-Ethylrhodanine

货号: B1362658
CAS 编号: 7648-01-3
分子量: 161.3 g/mol
InChI 键: UPCYEFFISUGBRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethylrhodanine is a useful research compound. Its molecular formula is C5H7NOS2 and its molecular weight is 161.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81656. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS2/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCYEFFISUGBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064761
Record name 4-Thiazolidinone, 3-ethyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7648-01-3
Record name 3-Ethylrhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7648-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-2-thioxo-4-thiazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007648013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylrhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazolidinone, 3-ethyl-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Thiazolidinone, 3-ethyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylrhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYL-2-THIOXO-4-THIAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42KLQ911HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Ethylrhodanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the fundamental chemical properties, synthesis, and biological significance of 3-Ethylrhodanine. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the applications and characteristics of this heterocyclic compound.

Core Chemical Properties

This compound, also known as 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, is a derivative of the rhodanine scaffold. Its core chemical and physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C5H7NOS2[1][2][3][4][5][6][7][8][9][10]
Molecular Weight 161.24 g/mol [1][3][5][7][8][9][10][11][12][13][14]
Appearance Light yellow to orange crystalline solid or powder.[1]
Melting Point 36-40 °C[1][3][4][6][11][12][13][15][16][17][18]
Boiling Point 127-129 °C at 4 mmHg[2][3][4][6][12][13][15][17][18]
Density ~1.303 g/mL[2][3][13][14][15][17]
CAS Number 7648-01-3[1][7][8][10]

Solubility

This compound exhibits good solubility in a range of common organic solvents, which is a valuable property for its application in organic synthesis and materials science.

SolventSolubilityReferences
ChloroformSoluble[19][20]
ChlorobenzeneSoluble[19][20]
o-DichlorobenzeneSoluble[19]
Common Organic SolventsGood solubility[8][19]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the methylene protons of the thiazolidinone ring (a singlet).

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the thiocarbonyl carbon, the methylene carbon in the ring, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would feature prominent absorption bands for the carbonyl group (C=O) stretching vibration, typically around 1700-1750 cm⁻¹, and the thiocarbonyl group (C=S) stretching vibration.

  • Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z corresponding to the molecular weight of this compound.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[9][16] However, it is incompatible with strong oxidizing agents.[9][16] The primary reactive site is the methylene group at the C-5 position of the rhodanine ring, which is acidic and can readily participate in Knoevenagel condensation reactions with aldehydes and ketones. This reactivity is fundamental to the synthesis of a wide array of 5-substituted rhodanine derivatives.[15][20][21][22][23]

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general method for the synthesis of N-substituted rhodanines can be inferred. This typically involves the reaction of an N-substituted glycine (in this case, N-ethylglycine) with carbon disulfide in the presence of a base, followed by cyclization.

A related procedure for the synthesis of bis-rhodanine provides a general concept:

  • An amino compound (1,2-diaminopropane in the example) is dissolved in water with sodium hydroxide.

  • The solution is cooled, and carbon disulfide is added, followed by stirring.

  • An aqueous solution of sodium chloroacetate is then added, and the mixture is stirred.

  • Finally, hydrochloric acid is added, and the mixture is refluxed to induce cyclization, yielding the rhodanine product upon cooling.[24]

Knoevenagel Condensation of this compound with Aldehydes

A common and crucial reaction involving this compound is the Knoevenagel condensation to form 5-arylidene derivatives. A general microwave-assisted protocol is as follows:

  • Reactants: A mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalytic amount of a base (e.g., piperidine or ammonium sulphamate) is prepared.[18][21]

  • Solvent: The reaction is often carried out in a suitable solvent like ethanol or glacial acetic acid.[15][18]

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified power and for a short duration (e.g., 3-15 minutes).[15][21]

  • Workup: After completion, the reaction mixture is cooled and poured into cold water or onto crushed ice to precipitate the product.

  • Purification: The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[15][18][21]

Biological Significance and Signaling Pathways

Rhodanine and its derivatives, including this compound, are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[25][26] They have been investigated as inhibitors of various enzymes and have shown potential as anticancer, antidiabetic, and antimicrobial agents.[1][3][5][25][26][27][28]

The mechanism of action for many rhodanine derivatives involves the inhibition of specific enzymes by binding to their active sites. This inhibition can disrupt critical cellular signaling pathways. For instance, rhodanine derivatives have been identified as inhibitors of enzymes such as aldose reductase, enoyl ACP reductase, and various kinases.[1][3][5] In the context of cancer, some derivatives, like 5-benzylidene-3-ethyl-rhodanine, have been shown to induce apoptosis (programmed cell death) by modulating the Bcl-2 family of proteins and causing cell cycle arrest in the S-phase.[14][27][28]

The following diagram illustrates the general principle of enzyme inhibition by rhodanine derivatives, a key aspect of their biological activity.

Enzyme_Inhibition Substrate Substrate Enzyme Enzyme (e.g., Kinase, Reductase) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Enzyme_Rhodanine Enzyme-Inhibitor Complex (Inactive) Pathway Cellular Signaling Pathway Product->Pathway Activates/Regulates Rhodanine Rhodanine Derivative (e.g., this compound) Rhodanine->Enzyme Binds to enzyme Enzyme_Rhodanine->Pathway Blocks pathway activation Biological_Effect Biological Effect (e.g., Apoptosis, Growth Inhibition) Pathway->Biological_Effect Leads to

Caption: General mechanism of enzyme inhibition by rhodanine derivatives.

References

synthesis of 3-Ethylrhodanine from ethylamine and chloroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Ethylrhodanine, a heterocyclic compound of interest in medicinal chemistry and drug development, from the starting materials ethylamine, carbon disulfide, and chloroacetic acid. The synthesis proceeds through a two-step process involving the formation of an N-ethyldithiocarbamate intermediate, followed by cyclization with chloroacetic acid to yield the final product.

Core Synthesis Pathway

The synthesis of this compound involves two primary sequential reactions:

  • Formation of Ethylammonium N-ethyldithiocarbamate: Ethylamine, acting as a nucleophile, attacks the electrophilic carbon of carbon disulfide to form N-ethyldithiocarbamic acid. In the presence of a second equivalent of ethylamine, which acts as a base, the acidic proton is abstracted to form the stable ethylammonium N-ethyldithiocarbamate salt.

  • Ring Closure to this compound: The dithiocarbamate salt then undergoes nucleophilic attack on chloroacetic acid. Subsequent intramolecular cyclization via condensation, driven by acidic workup and heating, results in the formation of the this compound ring with the elimination of water and ethylammonium chloride.

A schematic of the overall reaction is presented below:

Synthesis of this compound cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization ethylamine1 Ethylamine dithiocarbamate Ethylammonium N-ethyldithiocarbamate ethylamine1->dithiocarbamate + cs2 Carbon Disulfide cs2->dithiocarbamate + ethylamine2 Ethylamine (base) ethylamine2->dithiocarbamate + chloroacetic_acid Chloroacetic Acid product This compound dithiocarbamate->product + Chloroacetic Acid acid_workup Acidic Workup (HCl) acid_workup->product Heat

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of rhodanine and its derivatives.

Step 1: Synthesis of Ethylammonium N-ethyldithiocarbamate

This procedure details the formation of the key dithiocarbamate intermediate.

Materials:

  • Ethylamine (70% solution in water)

  • Carbon Disulfide

  • Ethanol

  • Diethyl ether

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of ethylamine in ethanol.

  • While maintaining the temperature at 0-5 °C, slowly add carbon disulfide dropwise to the stirred ethylamine solution. A second equivalent of ethylamine is used to form the ammonium salt.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • The resulting precipitate of ethylammonium N-ethyldithiocarbamate can be collected by filtration, washed with cold diethyl ether, and used directly in the next step.

Step 2: Synthesis of this compound

This procedure outlines the cyclization reaction to form the final product.

Materials:

  • Ethylammonium N-ethyldithiocarbamate (from Step 1)

  • Chloroacetic acid

  • Sodium Carbonate

  • Hydrochloric Acid (concentrated)

  • Water

Procedure:

  • Prepare a solution of sodium chloroacetate by dissolving chloroacetic acid in water and neutralizing it with sodium carbonate. Cool this solution in an ice bath.

  • To the cooled sodium chloroacetate solution, add the ethylammonium N-ethyldithiocarbamate prepared in the previous step in portions with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes.

  • In a separate beaker, heat a solution of hydrochloric acid to approximately 90 °C.

  • Slowly and carefully pour the reaction mixture into the hot hydrochloric acid with vigorous stirring.

  • Continue heating and stirring the mixture at 90-95 °C for 1-2 hours to facilitate the cyclization and precipitation of the product.

  • Allow the mixture to cool to room temperature. The this compound will precipitate as a solid.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Experimental Workflow start Start step1 Preparation of Ethylammonium N-ethyldithiocarbamate start->step1 Ethylamine + CS2 step2 Reaction with Sodium Chloroacetate step1->step2 Intermediate step3 Acid-catalyzed Cyclization step2->step3 Intermediate step4 Isolation and Purification step3->step4 Crude Product end End Product: This compound step4->end Purified Product

Caption: Key stages in the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data and physical properties of the reagents and product.

Table 1: Reagent Properties

ReagentMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
EthylamineC₂H₅NH₂45.080.68916.6
Carbon DisulfideCS₂76.141.26646.3
Chloroacetic AcidC₂H₃ClO₂94.501.58189

Table 2: Product Characterization

PropertyValue
Product Name This compound
Molecular Formula C₅H₇NOS₂
Molar Mass 161.25 g/mol [1]
Appearance Light yellow to orange solid or liquid
Melting Point 36-40 °C[2][3][4]
Boiling Point 128 °C at 4 mmHg[2][3][4]
Density 1.303 g/mL at 25 °C[2][3][4]
CAS Number 7648-01-3[1]

Table 3: Typical Reaction Parameters (Illustrative)

ParameterValue
Molar Ratio (Ethylamine:CS₂:Chloroacetic Acid) 2:1:1
Dithiocarbamate Formation Temperature 0-5 °C
Dithiocarbamate Formation Time 1-2 hours
Cyclization Temperature 90-95 °C
Cyclization Time 1-2 hours
Typical Yield 70-85% (based on chloroacetic acid)

Note: The reaction parameters and yield are illustrative and may vary depending on the specific experimental conditions and scale.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.

References

An In-depth Technical Guide to the Synthesis of 3-Ethylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylrhodanine is a heterocyclic compound belonging to the rhodanine family, which serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities of its derivatives. This technical guide provides a comprehensive overview of the predominant synthesis mechanism of this compound, detailed experimental protocols, and relevant quantitative data. The synthesis primarily proceeds through a multi-step, one-pot reaction involving ethylamine, carbon disulfide, and a salt of chloroacetic acid. This document outlines the mechanistic pathway, provides a generalized experimental procedure, and presents key reaction parameters in a structured format to aid researchers in the efficient synthesis of this important chemical intermediate.

Core Synthesis Mechanism

The most prevalent and efficient method for synthesizing this compound involves a three-component reaction between ethylamine, carbon disulfide, and a chloroacetate salt, followed by an acid-catalyzed cyclization. The mechanism can be delineated into three primary stages:

  • Formation of N-Ethyldithiocarbamate: The synthesis is initiated by the nucleophilic addition of ethylamine to the electrophilic carbon of carbon disulfide. This reaction is typically carried out in a basic medium and results in the formation of an N-ethyldithiocarbamate salt intermediate.

  • S-Alkylation: The newly formed dithiocarbamate anion then acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate. This step results in the formation of an S-alkylated intermediate, S-(ethoxycarbonylmethyl) N-ethyldithiocarbamate.

  • Intramolecular Cyclization and Dehydration: The final step involves an acid-catalyzed intramolecular cyclization of the S-alkylated intermediate. The nitrogen atom attacks the carbonyl carbon of the acetate moiety, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable five-membered this compound ring.

The overall reaction pathway is illustrated in the diagram below.

Synthesis_Mechanism Ethylamine Ethylamine Dithiocarbamate N-Ethyldithiocarbamate Intermediate Ethylamine->Dithiocarbamate + CS2 (Base) CS2 Carbon Disulfide (CS2) CS2->Dithiocarbamate Chloroacetate Sodium Chloroacetate S_Alkylated S-Alkylated Intermediate Chloroacetate->S_Alkylated HPlus H+ Cyclized_Intermediate Cyclized Intermediate HPlus->Cyclized_Intermediate Dithiocarbamate->S_Alkylated + Sodium Chloroacetate S_Alkylated->Cyclized_Intermediate + H+ (Cyclization) Product This compound Cyclized_Intermediate->Product - H2O

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for rhodanine and its N-substituted derivatives.

Materials and Reagents
  • Ethylamine (e.g., 70% solution in water)

  • Carbon Disulfide (CS₂)

  • Chloroacetic Acid

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethanol

  • Water

  • Ice

Step-by-Step Procedure

The experimental workflow can be visualized as follows:

Experimental_Workflow cluster_prep Preparation of Intermediates cluster_reaction Main Reaction and Cyclization cluster_workup Work-up and Purification prep_dithio 1. Prepare N-Ethyldithiocarbamate Solution (Ethylamine + CS2 in base) mix 3. Mix Solutions at Low Temperature prep_dithio->mix prep_chloro 2. Prepare Sodium Chloroacetate Solution (Chloroacetic Acid + NaOH) prep_chloro->mix warm 4. Allow Reaction to Proceed at Room Temperature mix->warm acidify 5. Acidify with HCl for Cyclization warm->acidify cool_precipitate 6. Cool to Induce Precipitation acidify->cool_precipitate filter 7. Filter the Crude Product cool_precipitate->filter wash 8. Wash with Water filter->wash dry 9. Dry the Purified this compound wash->dry

Figure 2: Generalized experimental workflow for this compound synthesis.

Detailed Steps:

  • Preparation of Sodium Chloroacetate: In a flask, dissolve chloroacetic acid in water. Cool the solution in an ice bath and slowly add a stoichiometric amount of sodium hydroxide or sodium carbonate solution to neutralize the acid, forming sodium chloroacetate. Maintain the temperature below 10°C.

  • Formation of N-Ethyldithiocarbamate: In a separate flask, prepare a solution of ethylamine in a mixture of ethanol and water. Cool this solution in an ice bath and add carbon disulfide dropwise with vigorous stirring. A base such as sodium hydroxide is typically added to facilitate the formation of the dithiocarbamate salt. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction of Intermediates: Slowly add the freshly prepared sodium chloroacetate solution to the N-ethyldithiocarbamate solution while maintaining the low temperature and continuous stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours.

  • Cyclization: Cool the reaction mixture again in an ice bath and slowly add concentrated hydrochloric acid. This will catalyze the intramolecular cyclization and dehydration to form this compound. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following tables summarize typical quantitative parameters for the synthesis of this compound and related compounds, compiled from various literature sources.

Table 1: Reactant Molar Ratios

ReactantMolar Ratio (relative to Ethylamine)
Ethylamine1.0
Carbon Disulfide1.0 - 1.2
Chloroacetic Acid1.0
Base (e.g., NaOH)2.0
Acid (e.g., HCl)In excess for acidification

Table 2: Typical Reaction Conditions

ParameterValue/Range
Dithiocarbamate Formation
Temperature0 - 10 °C
Time1 - 2 hours
S-Alkylation
Temperature0 - 25 °C
Time2 - 12 hours
Cyclization
Temperature0 - 100 °C (depending on the specific protocol)
Time1 - 3 hours
Overall Yield 60 - 85%

Physical and Spectroscopic Data of this compound

Table 3: Physical Properties

PropertyValue
Molecular FormulaC₅H₇NOS₂
Molecular Weight161.25 g/mol
AppearanceLight yellow solid
Melting Point36-40 °C[1]
Boiling Point128 °C at 4 mmHg[1]
Density1.303 g/mL at 25 °C[1]

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of various pharmacologically active compounds. The mechanism, proceeding through an N-ethyldithiocarbamate intermediate, is robust and generally provides good yields. The experimental protocol outlined in this guide, along with the provided quantitative data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and reproducible synthesis of this key heterocyclic scaffold. Careful control of reaction temperatures, especially during the initial stages, is critical for maximizing yield and purity.

References

spectroscopic data for 3-Ethylrhodanine (NMR, IR, mass spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylrhodanine (CAS No: 7648-01-3), a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Chemical Structure and Properties

  • IUPAC Name: 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one[1]

  • Molecular Formula: C₅H₇NOS₂[1]

  • Molecular Weight: 161.25 g/mol [2]

  • Appearance: Light yellow to orange solid[2]

  • Melting Point: 36-39 °C[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for structural confirmation. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1Quartet (q)2H-N-CH₂ -CH₃ (Ethyl group)
~4.0Singlet (s)2H-S-CH₂ -C=O (Ring)
~1.3Triplet (t)3H-N-CH₂-CH₃ (Ethyl group)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~202C =S (Thione)
~170C =O (Amide)
~42-N-CH₂ -CH₃ (Ethyl group)
~33-S-CH₂ -C=O (Ring)
~12-N-CH₂-CH₃ (Ethyl group)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its carbonyl, thiocarbonyl, and other functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850MediumC-H stretch (Aliphatic)
~1740-1700StrongC=O stretch (Amide)
~1250-1050StrongC=S stretch (Thione)
~1400-1300MediumC-N stretch
~700-600MediumC-S stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
161High[M]⁺ (Molecular Ion)
86High[M - C₂H₅NCO]⁺ or [M - C₂H₃S]⁺ fragment
46Medium[C₂H₅N]⁺ or [CHS]⁺ fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (Melt): Alternatively, for a melt sample, gently heat a small amount of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.[1]

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or salt plates. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and subsequent ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: Bombard the sample with electrons at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_final_report Final Output Compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy (FTIR-ATR) Compound->IR MS Mass Spectrometry (GC-MS) Compound->MS Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Report Comprehensive Spectroscopic Report Process_NMR->Report Process_IR->Report Process_MS->Report

Caption: General workflow for spectroscopic analysis.

References

3-Ethylrhodanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7648-01-3 Molecular Formula: C₅H₇NOS₂

This technical guide provides an in-depth overview of 3-Ethylrhodanine, a heterocyclic organic compound belonging to the rhodanine family. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical properties, synthesis, and biological significance.

Core Chemical and Physical Properties

This compound, also known as 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, is a solid at room temperature with a pale yellow to orange appearance.[1] Key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

PropertyValueReference
CAS Number 7648-01-3[1][2][3]
Molecular Formula C₅H₇NOS₂[2][3]
Molecular Weight 161.25 g/mol [4]
Melting Point 36-40 °C[4]
Boiling Point 128 °C at 4 mmHg[4]
Density 1.303 g/mL[4]
Appearance Pale yellow to yellow to brown powder or fused solid[1]
Purity (GC) ≥97.5%

Synthesis of this compound

G General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_product Final Product Ethylamine Ethylamine (C₂H₅NH₂) Dithiocarbamate Ethyl Dithiocarbamate Intermediate Ethylamine->Dithiocarbamate + CS₂ (in a suitable solvent) CS2 Carbon Disulfide (CS₂) ChloroaceticAcid Chloroacetic Acid (ClCH₂COOH) Ethylrhodanine This compound Dithiocarbamate->Ethylrhodanine + Chloroacetic Acid (Cyclization)

Caption: General synthetic workflow for this compound.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[1][2][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[1]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent like DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring high viability (>90%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1,000 to 100,000 cells per well).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.[6]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[6] A purple precipitate should be visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well.[6]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[2]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Biological Activity and Signaling Pathways

Rhodanine and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[7] Several studies have indicated that rhodanine-based compounds can act as inhibitors of various enzymes, including kinases and phosphatases, which are crucial components of cellular signaling pathways.

While specific data on the direct interaction of this compound with a particular signaling pathway is limited, the rhodanine scaffold is known to be a key feature in inhibitors of pathways such as the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a critical role in regulating cellular processes like proliferation, differentiation, and apoptosis.

G Potential Inhibition of the JNK Signaling Pathway by Rhodanine Derivatives cluster_upstream Upstream Activators cluster_core_pathway Core JNK Cascade cluster_downstream Downstream Effects cluster_inhibitor Inhibitory Action Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes Proliferation Cell Proliferation cJun->Proliferation regulates Rhodanine This compound (Potential Inhibitor) Rhodanine->JNK inhibits (hypothesized)

Caption: Hypothesized inhibition of the JNK signaling pathway by this compound.

The diagram above illustrates a potential mechanism of action where this compound, as a representative of the rhodanine class, may inhibit the JNK signaling cascade. This inhibition would prevent the phosphorylation of downstream targets like c-Jun, thereby affecting cellular outcomes such as apoptosis and proliferation. It is important to note that this is a hypothesized pathway based on the known activities of rhodanine derivatives, and further research is required to confirm the specific molecular targets of this compound.

Conclusion

This compound serves as a foundational scaffold in the development of novel therapeutic agents. Its straightforward structure and amenability to chemical modification make it an attractive starting point for the synthesis of more complex and potent derivatives. The information provided in this technical guide, from its fundamental properties to its potential biological activities, is intended to support and facilitate further research into this promising class of compounds. The detailed experimental protocol for cytotoxicity assessment offers a practical tool for investigators to evaluate the anticancer potential of this compound and its analogues. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

References

3-Ethylrhodanine: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Ethylrhodanine, a molecule of interest in various research and development fields. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available physical property data with standardized experimental protocols to empower researchers to determine these critical parameters. The guide also discusses the general characteristics of rhodanine derivatives to provide a contextual understanding.

Physicochemical Properties of this compound

A summary of the known physical and calculated properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₅H₇NOS₂[PubChem][1]
Molecular Weight 161.25 g/mol [Sigma-Aldrich][2]
Appearance Light yellow to orange crystalline powder or fused solid[Cole-Parmer][3]
Melting Point 36-40 °C[Sigma-Aldrich][2]
Boiling Point 128 °C at 4 mmHg[Sigma-Aldrich][2]
Density 1.303 g/mL at 25 °C[Chemsrc][3]
Calculated logP 0.867[Cheméo][4]
Calculated Water Solubility log10(S) = -1.39 mol/L (approximately 6.6 mg/mL)[Cheméo][4]

Solubility of this compound

Quantitative experimental solubility data for this compound in a range of common laboratory solvents is not extensively documented in scientific literature. The calculated water solubility suggests moderate aqueous solubility. For organic solvents, qualitative assessments indicate that rhodanine derivatives are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to varying extents in alcohols like ethanol and methanol.

To obtain precise quantitative data, experimental determination is necessary. Table 2 provides a template for recording such experimental solubility data.

SolventMolarity (mol/L)Solubility (mg/mL)Temperature (°C)Method
Water
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Acetonitrile
Acetone
Dichloromethane

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Analytical balance

  • Syringes and filters (0.22 µm)

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound in the respective solvent must be prepared for accurate quantification.

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Shake at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Filter supernatant (0.22 µm) D->E F Quantify concentration (HPLC/UV-Vis) E->F G Factors Affecting this compound Stability A This compound Stability B pH A->B Hydrolysis C Temperature A->C Thermal Degradation D Light A->D Photodegradation E Solvent A->E Solvolysis

References

Quantum Chemical Calculations of 3-Ethylrhodanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical calculations of 3-Ethylrhodanine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, vibrational properties, and electronic characteristics as elucidated by computational methods, offering valuable insights for researchers engaged in drug design and the development of novel organic materials.

Optimized Molecular Structure

The equilibrium geometry of this compound has been optimized using Density Functional Theory (DFT) calculations, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional conformation and its potential interactions with biological targets or other molecules.

A common computational approach for such calculations involves the B3LYP functional with a 6-311++G(d,p) basis set, which offers a good balance between accuracy and computational cost.

Tabulated Structural Parameters

The following tables summarize the key calculated geometrical parameters for this compound.

Table 1: Selected Bond Lengths of this compound

BondBond Length (Å)
C2=S11.67
C2-N31.38
N3-C41.41
C4=O51.22
C4-C61.51
C6-S71.80
S7-C21.76
N3-C81.47
C8-C91.53

Table 2: Selected Bond Angles of this compound

AtomsBond Angle (°)
S1=C2-N3126.5
S1=C2-S7123.0
N3-C2-S7110.5
C2-N3-C4113.8
C2-N3-C8123.1
C4-N3-C8123.0
N3-C4=O5123.2
N3-C4-C6109.5
O5=C4-C6127.3
C4-C6-S7105.8
C6-S7-C290.4
N3-C8-C9111.2

Table 3: Selected Dihedral Angles of this compound

AtomsDihedral Angle (°)
S7-C2-N3-C4-0.3
S1=C2-N3-C82.1
C2-N3-C4=O5178.9
C8-N3-C4-C6-177.4
N3-C4-C6-S70.5
O5=C4-C6-S7-179.8
C4-C6-S7-C2-0.4
C2-N3-C8-C980.4

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental spectra.

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound can be recorded using the KBr pellet technique. A small amount of the sample is mixed with spectroscopic grade KBr powder and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a crystalline sample of this compound. The sample is placed in a capillary tube and irradiated with a near-infrared laser (e.g., 1064 nm Nd:YAG laser). The scattered light is collected and analyzed to generate the Raman spectrum, typically in the range of 4000-100 cm⁻¹.

Tabulated Vibrational Frequencies and Assignments

The calculated vibrational frequencies (often scaled to correct for anharmonicity and basis set deficiencies) are compared with the experimental FT-IR and FT-Raman data to provide a detailed assignment of the vibrational modes.

Table 4: Selected Vibrational Frequencies and Assignments for this compound

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Assignment (Potential Energy Distribution, %)
308530883090C-H stretching (ring)
297529782980C-H asymmetric stretching (ethyl)
293529382940C-H symmetric stretching (ethyl)
173517301740C=O stretching
145014551452CH₂ scissoring
128012851283C-N stretching
112011251122C=S stretching
850855853C-S stretching
670675672Ring deformation

Electronic Properties

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity, electronic transitions, and potential as an electronic material.

HOMO-LUMO Analysis

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Table 5: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.52
LUMO Energy-1.85
HOMO-LUMO Gap (ΔE)4.67

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Molecular Structure of this compound

molecular_structure S1 S C2 C C2->S1 = N3 N C2->N3 C4 C N3->C4 C8 CH2 N3->C8 O5 O C4->O5 = C6 CH2 C4->C6 S7 S C6->S7 S7->C2 C9 CH3 C8->C9

Caption: Molecular structure of this compound.

Quantum Chemical Calculation Workflow

workflow start Define Molecular Structure (this compound) dft Perform DFT Calculations (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation dft->freq_calc electronic_prop Electronic Property Calculation dft->electronic_prop analysis Analysis of Results geom_opt->analysis freq_calc->analysis electronic_prop->analysis tables Generate Data Tables analysis->tables report Prepare Technical Guide tables->report

Caption: Workflow for quantum chemical calculations.

This guide provides a foundational understanding of the structural and electronic properties of this compound based on quantum chemical calculations. This information can be leveraged for further computational studies, such as molecular docking simulations in drug discovery, or for the rational design of new materials with tailored electronic properties. Researchers are encouraged to consult the primary literature for more detailed experimental and theoretical data.

The Enduring Legacy of Rhodanine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Historical Discovery and Development of Rhodanine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodanine scaffold, a five-membered heterocyclic motif, has carved a significant niche in the landscape of medicinal chemistry. First identified in the late 19th century, its versatile chemistry and broad spectrum of biological activities have established it as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the historical discovery, synthetic development, and therapeutic applications of rhodanine and its derivatives. We will delve into key milestones, detailed experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by this remarkable class of compounds.

A Historical Journey: From Discovery to a Privileged Scaffold

The story of rhodanine begins in 1877 with its first synthesis and characterization by the Polish chemist Marceli Nencki, who named it "Rhodaninsaure".[1] Nencki's initial synthesis involved the reaction of ammonium thiocyanate with chloroacetic acid in an aqueous medium. For decades, rhodanine remained a subject of academic interest primarily for its interesting chemical properties.

A pivotal moment in the history of rhodanine's therapeutic development came with the discovery and commercialization of Epalrestat . Approved in Japan in 1992 for the treatment of diabetic neuropathy, Epalrestat is an aldose reductase inhibitor and stands as the first and only rhodanine-containing drug to achieve widespread clinical use.[2][3][4] This success story ignited a surge of interest in the rhodanine scaffold, leading to its exploration against a vast array of biological targets. The versatility of the rhodanine ring, with multiple sites for chemical modification, has allowed for the generation of large and diverse compound libraries, solidifying its status as a privileged scaffold in modern drug discovery.[5]

Historical_Timeline cluster_1877 cluster_1992 cluster_2000s cluster_Present 1877 1877 1992 1992 1877->1992 Discovery & Early Studies 2000s 2000s 1992->2000s Epalrestat Approval & Renewed Interest Present Present 2000s->Present Expansion as Privileged Scaffold info1877 Marceli Nencki synthesizes and names 'Rhodaninsaure' info1992 Epalrestat approved in Japan for diabetic neuropathy info2000s Intensive investigation of rhodanine derivatives for various diseases infoPresent Continued development and application in diverse therapeutic areas

Figure 2: General Experimental Workflow for Rhodanine-Based Drug Discovery
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain rhodanine derivatives have been shown to inhibit key kinases in this pathway, such as MEK and ERK, thereby suppressing tumor growth.

dot

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Rhodanine_Derivative Rhodanine Derivative Rhodanine_Derivative->MEK Inhibition

Figure 3: Inhibition of the MAPK Signaling Pathway by Rhodanine Derivatives
Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immunity. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Rhodanine derivatives have been reported to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thus blocking the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.

dot

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkBa IκBα IKK_Complex->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibition Degradation Degradation IkBa->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Rhodanine_Derivative Rhodanine Derivative Rhodanine_Derivative->IKK_Complex Inhibition

Figure 4: Inhibition of the NF-κB Signaling Pathway by Rhodanine Derivatives

Conclusion and Future Perspectives

From its humble beginnings in the 19th century, the rhodanine scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with a vast and diverse range of biological activities, ensures its continued relevance in the quest for novel therapeutics. While the challenge of "pan-assay interference compounds" (PAINS) associated with some rhodanine derivatives requires careful consideration and rigorous experimental validation, the clinical success of Epalrestat serves as a powerful testament to the therapeutic potential of this remarkable heterocyclic system. Future research will undoubtedly continue to unlock new applications for rhodanine derivatives, leveraging advanced computational tools for rational design and exploring novel biological targets. The rich history and promising future of rhodanine chemistry underscore its enduring legacy as a truly privileged scaffold in the art and science of drug discovery.

References

3-Ethylrhodanine: A Versatile Heterocyclic Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylrhodanine, a sulfur-containing five-membered heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure, characterized by multiple reactive sites, allows for facile derivatization, leading to a diverse library of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its significant role as a building block in the design and development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties of this compound

This compound, also known as 3-ethyl-2-thioxo-4-thiazolidinone, is a yellow to orange-brown crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₇NOS₂[2]
Molecular Weight 161.25 g/mol [2]
Melting Point 36-40 °C[3]
Boiling Point 128 °C at 4 mmHg[3]
Density 1.303 g/mL[3]
CAS Number 7648-01-3[2]
IUPAC Name 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one[2]

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step in the development of its derivatives. A common and effective method involves a multi-step reaction starting from readily available reagents.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of rhodanine and its derivatives.

Materials:

  • Ethylamine

  • Carbon disulfide (CS₂)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Ice

Procedure:

  • Formation of Ethyl Dithiocarbamate: In a flask immersed in an ice bath, dissolve ethylamine in ethanol. Slowly add carbon disulfide to the cooled solution with stirring. Allow the reaction to proceed at a low temperature to form the ethyl dithiocarbamate salt.

  • Reaction with Chloroacetate: In a separate vessel, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium hydroxide in water, keeping the solution cool.

  • Condensation: Slowly add the aqueous solution of sodium chloroacetate to the ethanolic solution of ethyl dithiocarbamate with continuous stirring. The reaction mixture is typically stirred for several hours at room temperature.

  • Cyclization and Acidification: After the condensation is complete, the reaction mixture is acidified with hydrochloric acid. This step induces the cyclization of the intermediate to form this compound, which precipitates out of the solution.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

This compound as a Versatile Building Block

The true potential of this compound lies in its utility as a versatile building block for creating a diverse array of derivatives. The active methylene group at the C-5 position is particularly reactive and readily undergoes Knoevenagel condensation with various aldehydes and ketones to yield 5-ylidene derivatives. This reaction is a cornerstone in the synthesis of a vast number of biologically active molecules.

Experimental Protocol: Knoevenagel Condensation of this compound with Aromatic Aldehydes

This generalized protocol is based on numerous reported syntheses of 5-arylmethylene-3-ethylrhodanine derivatives.[4][5]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Anhydrous sodium acetate or a weak base catalyst (e.g., piperidine, triethylamine)

  • Glacial acetic acid or another suitable solvent (e.g., ethanol, toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the desired aromatic aldehyde in a suitable solvent, such as glacial acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as anhydrous sodium acetate or piperidine, to the reaction mixture.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the aldehyde. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure 5-arylmethylene-3-ethylrhodanine derivative.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, positioning this scaffold as a valuable asset in the quest for new drugs. The following sections highlight some of the key therapeutic areas where this compound derivatives have shown significant promise.

Anticancer Activity

A substantial body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of microtubule dynamics.

Quantitative Data on Anticancer Activity of this compound Derivatives

Compound Reference/NameCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference(s)
BTR-1 (5-benzylidene-3-ethylrhodanine) CEM (Leukemia)< 10Induces S phase block, increases ROS, and DNA strand breaks[6]
Compound 45 HL-60 (Leukemia)1.2Induces apoptosis and oxidative stress[7]
K-562 (Leukemia)1.5Induces apoptosis and oxidative stress[7]
Compound 4 (3-[4-(arylalkoxy)phenylethyl]-rhodanine derivative) HCT 116 (Colorectal)10Selective antitumor activity[8]
Compound I₂₀ A549 (Lung)7.0Disrupts microtubule dynamics[9]
PC-3 (Prostate)-Disrupts microtubule dynamics[9]
HepG2 (Hepatocellular)20.3Disrupts microtubule dynamics[9]
Compound 12f HepG2 (Hepatocellular)2.2Topoisomerase II inhibition and DNA intercalation[10]
MCF-7 (Breast)7.17Topoisomerase II inhibition and DNA intercalation[10]
A549 (Lung)4.5Topoisomerase II inhibition and DNA intercalation[10]
Compound 38 A2780 (Ovarian)4.4Cytotoxic activity[8]
A2780cisR (Ovarian)3.3Cytotoxic activity[8]

1. Induction of Apoptosis via the Intrinsic Pathway

Many this compound derivatives trigger programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) apoptotic pathway. These compounds can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[11] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[12][13][14][15][16]

G Rhodanine This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Rhodanine->Bcl2 Bax Bax (Pro-apoptotic) Rhodanine->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito permeabilization CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (activation) Apaf1->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

2. Inhibition of Phosphatase of Regenerating Liver 3 (PRL-3)

PRL-3 is a protein tyrosine phosphatase that is overexpressed in various metastatic cancers and plays a crucial role in cancer cell migration, invasion, and metastasis.[7] Several rhodanine-based compounds have been identified as potent inhibitors of PRL-3.[2][8] By inhibiting PRL-3, these derivatives can block downstream signaling pathways that promote cancer progression.[7]

G Rhodanine This compound Derivatives PRL3 PRL-3 Rhodanine->PRL3 Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) PRL3->Downstream Metastasis Cell Migration, Invasion, Metastasis Downstream->Metastasis

Caption: Inhibition of the PRL-3 signaling pathway.

3. Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, migration, and maintenance of cell shape. Some this compound derivatives have been shown to interfere with microtubule dynamics, either by inhibiting their polymerization or by promoting their stabilization.[9][10] This disruption of the microtubule network can lead to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[9]

G Rhodanine This compound Derivatives Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Rhodanine->Dynamics Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules polymerization Microtubules->Tubulin depolymerization Mitosis Mitotic Arrest Dynamics->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Disruption of microtubule dynamics by this compound derivatives.

4. Inhibition of Topoisomerase II

Topoisomerase II is an enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. Certain this compound derivatives have been found to inhibit the activity of topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells.[3][10][17]

G Rhodanine This compound Derivatives TopoII Topoisomerase II Rhodanine->TopoII Damage DNA Damage Rhodanine->Damage DNA DNA Replication & Transcription TopoII->DNA Apoptosis Apoptosis Damage->Apoptosis

Caption: Inhibition of Topoisomerase II by this compound derivatives.

Enzyme Inhibition

Beyond cancer, this compound derivatives have been investigated as inhibitors of various other enzymes implicated in a range of diseases.

Quantitative Data on Enzyme Inhibition by this compound Derivatives

Compound ReferenceTarget EnzymeKᵢ (nM)Reference(s)
7h Carbonic Anhydrase I (hCA I)22.4[18]
9d Carbonic Anhydrase I (hCA I)35.8[18]

Experimental Workflow for Synthesis and Biological Evaluation

The discovery and development of new bioactive this compound derivatives typically follows a structured workflow, from initial synthesis to biological characterization.

G Start Start: Select Target & Aldehydes Synthesis Synthesis of This compound Core Start->Synthesis Condensation Knoevenagel Condensation with Aromatic Aldehydes Synthesis->Condensation Purification Purification & Characterization (NMR, MS, etc.) Condensation->Purification Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Lead_Opt Lead Optimization Hit_ID->Lead_Opt Inactive SAR->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) SAR->Mechanism Lead_Opt->Condensation End Lead Candidate Mechanism->End

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound has firmly established itself as a valuable and versatile heterocyclic building block in the field of drug discovery. Its straightforward synthesis and the ease of its derivatization, particularly through the Knoevenagel condensation, have enabled the creation of large and diverse compound libraries. The broad spectrum of biological activities exhibited by these derivatives, especially in the realm of anticancer and enzyme inhibition, underscores the therapeutic potential of this scaffold. The continued exploration of the chemical space around the this compound core, guided by structure-activity relationship studies and a deeper understanding of its interactions with biological targets, holds great promise for the development of novel and effective therapeutic agents to address a range of unmet medical needs. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this remarkable heterocyclic building block.

References

Theoretical Investigation of 3-Ethylrhodanine Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylrhodanine, a derivative of the rhodanine heterocyclic core, serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The synthetic accessibility and potential for functionalization of the this compound ring make it a valuable building block in the development of novel therapeutic agents. A fundamental understanding of the reaction mechanisms involving this compound is paramount for the rational design and optimization of synthetic routes to new chemical entities. This technical guide provides an in-depth theoretical investigation of the primary reaction mechanism of this compound: the Knoevenagel condensation. Drawing upon established principles of physical organic chemistry and computational studies of analogous systems, this document outlines the mechanistic pathways, presents relevant quantitative data, and provides detailed computational methodologies.

Core Reaction Mechanism: The Knoevenagel Condensation

The most prevalent reaction involving this compound for the synthesis of biologically active compounds is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of the active methylene group at the C-5 position of the this compound ring with an aldehyde or ketone.

General Reaction Scheme

The overall transformation can be represented as follows:

Mechanistic Pathways

The base-catalyzed Knoevenagel condensation of this compound with an aldehyde is proposed to proceed through the following key steps:

  • Enolate Formation: A base abstracts a proton from the active methylene group (C-5) of this compound to form a resonance-stabilized enolate ion. This is generally a rapid and reversible step.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate (aldol addition product).

  • Protonation: The anionic oxygen of the tetrahedral intermediate is protonated by the conjugate acid of the base, yielding a neutral aldol adduct.

  • Dehydration: Subsequent elimination of a water molecule from the aldol adduct, often facilitated by the base, results in the formation of the final α,β-unsaturated product, the 5-alkylidene-3-ethylrhodanine.

A logical workflow for the theoretical investigation of this mechanism is depicted below:

Knoevenagel_Workflow cluster_start Initial Setup cluster_computation Computational Analysis (DFT) cluster_results Data Extraction & Analysis Start Define Reactants: This compound & Aldehyde Base Select Base Catalyst (e.g., Piperidine, Triethylamine) Start->Base Choose catalyst GeomOpt Geometry Optimization of all species Base->GeomOpt TS_Search Transition State Search (e.g., QST2/3, Berny) GeomOpt->TS_Search Locate transition states FreqCalc Frequency Calculation (Confirm minima and TS) TS_Search->FreqCalc Verify nature of stationary points IRC Intrinsic Reaction Coordinate (IRC) (Connect TS to reactants/products) FreqCalc->IRC Confirm reaction path EnergyProfile Construct Reaction Energy Profile IRC->EnergyProfile Data_Table Tabulate Activation Energies & Reaction Energies EnergyProfile->Data_Table

Caption: Logical workflow for the theoretical investigation of the Knoevenagel condensation.

Signaling Pathway Diagram of the Reaction Mechanism

The detailed steps of the base-catalyzed Knoevenagel condensation of this compound can be visualized as a signaling pathway:

Knoevenagel_Mechanism Reactants This compound + Aldehyde + Base Enolate Enolate Formation (Deprotonation at C5) Reactants->Enolate Step 1: Fast, Reversible Intermediate1 Tetrahedral Intermediate (Aldol Adduct) Enolate->Intermediate1 Step 2: Nucleophilic Attack Dehydration_TS Dehydration Transition State Intermediate1->Dehydration_TS Step 3: Rate-determining step Product 5-Alkylidene-3-ethylrhodanine + H2O + Base Dehydration_TS->Product Step 4: Product Formation

Caption: Key steps in the Knoevenagel condensation of this compound.

Quantitative Data from Theoretical Studies

While specific quantitative data for the this compound Knoevenagel reaction is not available, theoretical studies on analogous systems provide valuable insights into the energetics of the process. The following table summarizes typical calculated activation and reaction energies for a base-catalyzed Knoevenagel condensation. These values are illustrative and would vary depending on the specific reactants, base, and solvent used.

Reaction StepParameterTypical Calculated Value (kcal/mol)
Enolate Formation Activation Energy (Ea)5 - 10
Reaction Energy (ΔEr)-5 to 0
Nucleophilic Attack Activation Energy (Ea)10 - 15
Reaction Energy (ΔEr)-10 to -5
Dehydration Activation Energy (Ea)20 - 30 (Rate-Determining)
Reaction Energy (ΔEr)-15 to -10
Overall Reaction Reaction Energy (ΔEr)-30 to -15 (Exergonic)

Note: These values are approximations based on DFT calculations of similar Knoevenagel condensation reactions and are intended for comparative purposes.

Experimental and Computational Protocols

A robust theoretical investigation of the this compound reaction mechanism necessitates a well-defined computational protocol. The following outlines a standard methodology employed in such studies.

Computational Methodology

1. Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

2. Level of Theory:

  • Method: Density Functional Theory (DFT) is widely used. Common functionals include B3LYP, M06-2X, and ωB97X-D. The choice of functional is critical and should be benchmarked against experimental data where possible.

  • Basis Set: Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed for geometry optimizations and frequency calculations. More extensive basis sets may be used for single-point energy calculations to improve accuracy.

3. Geometry Optimization:

  • All reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.

4. Frequency Calculations:

  • Performed at the same level of theory as the geometry optimization to:

    • Characterize the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states).

    • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

5. Transition State Verification:

  • The single imaginary frequency of a transition state should correspond to the motion along the reaction coordinate (e.g., bond formation/breaking).

  • Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the correct reactant and product minima.

6. Solvation Effects:

  • The influence of the solvent is crucial and is typically modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model.

The workflow for these computational experiments can be visualized as follows:

Computational_Protocol Start Define System: Reactants, Base, Solvent DFT_Setup Select DFT Functional & Basis Set Start->DFT_Setup Geom_Opt Geometry Optimization of all stationary points DFT_Setup->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc TS_Verify Transition State Verification (Imaginary Frequency & IRC) Freq_Calc->TS_Verify Energy_Calc Single-Point Energy Calculation (with higher basis set, optional) TS_Verify->Energy_Calc Solvation Inclusion of Solvation Model (e.g., PCM, SMD) Energy_Calc->Solvation Analysis Analysis of Results: Energy Profile, Geometries, etc. Solvation->Analysis

Caption: Standard computational protocol for mechanistic studies.

Conclusion

The theoretical investigation of the this compound reaction mechanisms, particularly the Knoevenagel condensation, provides invaluable insights for synthetic and medicinal chemists. Through the application of computational chemistry, the stepwise nature of the reaction, the identification of the rate-determining step, and the energetics of the entire process can be elucidated. While a dedicated study on this compound is warranted, the principles and data from analogous systems offer a robust framework for understanding and predicting its reactivity. This knowledge is crucial for the strategic design of reaction conditions and the development of efficient synthetic pathways to novel rhodanine-based compounds with potential therapeutic applications. The continued synergy between experimental and theoretical approaches will undoubtedly accelerate future discoveries in this important area of drug development.

Methodological & Application

Application Note: Knoevenagel Condensation Protocol Using 3-Ethylrhodanine for the Synthesis of Bioactive 5-Arylidene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically in the presence of a basic catalyst.[1][2] This reaction is instrumental in synthesizing α,β-unsaturated compounds. 3-Ethylrhodanine, a derivative of rhodanine (2-thioxo-4-thiazolidinone), serves as an excellent active methylene component. The resulting products, 5-arylidene-3-ethylrhodanines, are recognized as "privileged heterocycles" in medicinal chemistry.[3][4] These scaffolds are found in compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties, making this protocol highly relevant for drug discovery and development.[5][6][7]

Caption: General Knoevenagel condensation of this compound with an aromatic aldehyde.

Application Notes

The synthesis of 5-arylidene rhodanine derivatives is a cornerstone for developing novel therapeutic agents. The reaction's versatility allows for the introduction of diverse aromatic and heteroaromatic aldehydes, enabling extensive structure-activity relationship (SAR) studies.[8] Modern synthetic approaches have focused on developing environmentally benign or "green" protocols. These methods often utilize water as a solvent, polyethylene glycol (PEG), deep eutectic solvents (DES), or solvent-free conditions, frequently coupled with microwave irradiation to reduce reaction times and improve yields.[9][10][11][12]

The choice of catalyst is crucial and can range from weak bases like piperidine and triethylamine (TEA) to more novel catalysts such as ionic liquids, alum, or nanoparticles.[7][9][13][14] In some protocols, particularly those using solvents like polyethylene glycol (PEG) at elevated temperatures, the reaction can proceed efficiently without any external catalyst.[10][15] The resulting 5-arylidene rhodanine core is a key pharmacophore that has been shown to inhibit a variety of enzymes, including protein kinases, aldose reductase, and viral proteases, underscoring its importance in drug development.[6][10][16]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Knoevenagel condensation of rhodanine derivatives with aromatic aldehydes, showcasing the diversity of applicable protocols.

CatalystSolventTemperatureTimeYield (%)Reference
Triethylamine (TEA)DMSO70 °C3 h>98%[13]
NonePolyethylene Glycol (PEG)80 °C20 min92%[10]
Alum (15 mol%)WaterMicrowave (600W)10 min94%[7]
Proline/Glycerol DESNone60 °C1 h92%[12]
PropylamineNone (Open Vessel)Microwave (90W)60 min62-89%[8]
DBU/WaterWaterRoom Temp2 h~95%[17]
Choline Chloride:UreaNone90 °C1 h10-78%[11]

Experimental Protocols

Two distinct protocols are provided below. Protocol A is a high-yield method using a conventional base catalyst and solvent. Protocol B offers a catalyst-free, green chemistry alternative.

Protocol A: Triethylamine-Catalyzed Condensation in DMSO

This protocol is adapted from a highly efficient method demonstrating nearly quantitative conversion.[13]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Triethylamine (TEA), catalyst

  • Dimethyl sulfoxide (DMSO), solvent

  • Methanol (for precipitation)

  • NMR tube or reaction vial with a magnetic stirrer

  • Oil bath

Procedure:

  • Reagent Preparation: In a reaction vial, dissolve this compound (1 equivalent, e.g., 0.2 mmol, 32.2 mg) and the aromatic aldehyde (1 equivalent, e.g., 0.2 mmol) in DMSO (e.g., 0.5 mL).

  • Catalyst Addition: Add triethylamine (TEA) as the catalyst (0.5 equivalents, e.g., 0.1 mmol, 14 µL).

  • Reaction: Seal the vial and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Precipitate the product by adding the reaction solution to cold methanol.

  • Isolation: Collect the solid product by filtration, wash with cold methanol to remove residual DMSO and unreacted starting materials, and dry under vacuum. The product is often obtained in high purity without the need for column chromatography.[13]

Protocol B: Catalyst-Free Condensation in Polyethylene Glycol (PEG)

This protocol is based on a green, efficient, catalyst-free method.[10]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Polyethylene Glycol (PEG), solvent (e.g., PEG-400)

  • Ethanol-DMF (for recrystallization)

  • Reaction vial with a magnetic stirrer

  • Oil bath

Procedure:

  • Mixing Reagents: In a reaction vial, combine this compound (1 equivalent, e.g., 10 mmol, 1.61 g), the aromatic aldehyde (1 equivalent, e.g., 10 mmol), and polyethylene glycol (e.g., 5 mL).

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir the mixture. The reaction is typically complete within 20-30 minutes.

  • Monitoring: Monitor the reaction progress via TLC.

  • Isolation: Upon completion, cool the reaction mixture. The crude product will precipitate out upon cooling.

  • Purification: Filter the solid product and wash it with cold water. For further purification, recrystallize the product from an ethanol-DMF mixture.[10]

Visualizations

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (this compound, Aldehyde, Solvent, Catalyst) react 2. Reaction (Heating / Microwave) prep->react monitor 3. Monitoring (TLC) react->monitor monitor->react Incomplete workup 4. Work-up (Cooling & Precipitation) monitor->workup Complete isolate 5. Isolation (Filtration & Washing) workup->isolate purify 6. Purification (Recrystallization) isolate->purify analyze 7. Analysis (NMR, HRMS) purify->analyze

Caption: A typical experimental workflow for Knoevenagel condensation.

G cluster_mechanism Knoevenagel Condensation Mechanism n1 1. Deprotonation Active methylene proton on this compound is removed by a base (B:). n2 2. Nucleophilic Attack The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde. n1->n2 n3 3. Protonation The alkoxide intermediate is protonated (by BH⁺) to form an aldol-type adduct. n2->n3 n4 4. Dehydration The aldol adduct eliminates a molecule of water to form the final α,β-unsaturated product. n3->n4

Caption: The four key steps of the base-catalyzed Knoevenagel condensation mechanism.

G cluster_drug_discovery Role in Drug Discovery cluster_targets Biological Targets product 5-Arylidene-3-ethylrhodanines t1 Protein Kinases (e.g., CDK5, GSK-3) product->t1 Inhibition t2 Aldose Reductase product->t2 Inhibition t3 Viral Proteases (e.g., HCV Protease) product->t3 Inhibition t4 Bacterial Enzymes (e.g., MurD Ligase) product->t4 Inhibition

Caption: Inhibition of key biological targets by 5-arylidene rhodanine derivatives.[6][10][16]

References

Application Notes and Protocols: Synthesis of 5-Benzylidene-3-Ethylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Rhodanine and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] The five-membered rhodanine ring system is a versatile core for developing novel therapeutic agents. Modifications at the C-5 position, commonly achieved through Knoevenagel condensation with various aldehydes, have yielded compounds with significant biological potential.

Specifically, 5-benzylidene-3-ethylrhodanine derivatives have attracted considerable interest due to their potent and diverse activities, including:

  • Anticancer Activity: Many derivatives have shown cytotoxicity against various cancer cell lines, such as HeLa (human cervical cancer), K562 (leukemic), and MDAMB231 (breast cancer).[1][3][4] Some compounds, like 5-benzylidene-3-ethyl rhodanine itself, have reported IC50 values of less than 10 µM.[3][5]

  • Antimicrobial and Antifungal Activity: The rhodanine core is associated with antibacterial and antifungal properties.[6][7] Derivatives have been synthesized and tested against gram-positive bacteria like Staphylococcus aureus and various fungal pathogens.[6]

  • Antioxidant Properties: Certain 5-benzylidene rhodanine derivatives, particularly those with phenolic hydroxyl groups, have demonstrated significant antioxidant potential in assays like the DPPH radical scavenging method.[1][4][8]

  • Enzyme Inhibition: This class of compounds has been investigated as inhibitors for various enzymes, including aldose reductase, which is implicated in diabetic complications, and hepatitis C virus (HCV) protease.[2]

These application notes provide a detailed protocol for the synthesis of 5-benzylidene-3-ethylrhodanine derivatives via the Knoevenagel condensation reaction, a reliable and efficient method for generating a library of these biologically active molecules.

General Reaction Scheme

The synthesis is typically achieved through a Knoevenagel condensation between 3-ethylrhodanine and a substituted aromatic aldehyde. This reaction involves the formation of a new carbon-carbon double bond at the C-5 position of the rhodanine ring.

G cluster_reactants Reactants cluster_product Product Reactant1 This compound Plus + Reactant2 Substituted Benzaldehyde (Ar-CHO) Arrow_Label Knoevenagel Condensation Catalyst, Heat Product 5-Benzylidene-3-Ethylrhodanine Derivative Arrow_Label->Product

Caption: General reaction for synthesizing 5-benzylidene-3-ethylrhodanine derivatives.

Experimental Workflow

The overall experimental process follows a logical sequence from reaction setup to the characterization of the final purified product.

G A 1. Reagent Preparation (this compound, Aldehyde, Catalyst, Solvent) B 2. Reaction Setup (Combine reactants in flask with stirring) A->B C 3. Heating & Reflux (Heat mixture to specified temperature for 1-24h) B->C D 4. Reaction Monitoring (Track progress using Thin Layer Chromatography - TLC) C->D E 5. Work-up & Isolation (Cool mixture, precipitate product, filter solid) D->E F 6. Purification (Recrystallization from a suitable solvent like ethanol) E->F G 7. Characterization (Melting Point, FT-IR, 1H & 13C NMR, Mass Spec) F->G H Final Product G->H

Caption: Standard workflow for the synthesis and analysis of target compounds.

Detailed Experimental Protocol

This protocol describes a general and widely applicable method for the Knoevenagel condensation to synthesize 5-benzylidene-3-ethylrhodanine derivatives.

Materials and Equipment:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Catalyst: Anhydrous sodium acetate or piperidine

  • Solvent: Glacial acetic acid or absolute ethanol

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hot plate

  • Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Characterization instruments: Melting point apparatus, FT-IR spectrometer, NMR spectrometer.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in a minimal amount of glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of anhydrous sodium acetate (0.5 eq.) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture with stirring to 80-100°C.

  • Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed (typically 2-6 hours).

  • Isolation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water.

  • Precipitation: Stir the aqueous mixture until a solid product precipitates.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acetic acid and catalyst.

  • Drying: Dry the crude product in a vacuum oven or air oven at 50-60°C.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as absolute ethanol, to yield the pure 5-benzylidene-3-ethylrhodanine derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (Melting Point, FT-IR, ¹H NMR, ¹³C NMR).

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Glacial acetic acid is corrosive; handle with care.

  • Avoid inhaling solvent vapors.

Data Presentation: Synthesis of Representative Derivatives

The Knoevenagel condensation is versatile, allowing for the synthesis of a wide array of derivatives by varying the aldehyde. The choice of catalyst and solvent system can influence reaction times and yields.[8][9][10]

EntryAldehyde Substituent (Ar-)Catalyst/Solvent SystemTime (h)Temp (°C)Yield (%)Reference
1 H- (Benzaldehyde)L-proline/Glycerol DES16094[8]
2 4-OH, 3-OCH₃L-proline/Glycerol DES16092[8]
3 3,4-(OH)₂L-proline/Glycerol DES36099[8]
4 4-NO₂[bmim][OH] / Water0.5RT95[9]
5 4-Cl[bmim][OH] / Water0.5RT96[9]
6 4-N(CH₃)₂Acetic Acid / NaOAc1.580-85~85[6]
7 2-NaphthaldehydeL-proline/Glycerol DES246085[8]
8 3-BrAcetic Acid / NaOAc~4Reflux~80-90[11][12]

DES: Deep Eutectic Solvent; [bmim][OH]: 1-butyl-3-methyl imidazolium hydroxide; RT: Room Temperature

Characterization Data

The synthesized compounds are typically characterized by their spectral data.

(Z)-5-benzylidene-3-ethyl-2-thioxothiazolidin-4-one

  • Appearance: Yellow solid.

  • FT-IR (cm⁻¹): Key absorptions are typically observed for the carbonyl group (C=O) around 1700-1730 cm⁻¹ and the thiocarbonyl group (C=S) around 1150-1230 cm⁻¹.[10][13]

  • ¹H NMR (CDCl₃, δ ppm): The vinyl proton (-CH=) of the exocyclic double bond typically appears as a singlet around δ 7.7-7.9 ppm, confirming the Z-configuration.[13] Aromatic protons resonate in the δ 7.3-7.6 ppm region. The ethyl group protons appear as a quartet (~δ 4.1 ppm, -CH₂-) and a triplet (~δ 1.3 ppm, -CH₃).

  • ¹³C NMR (CDCl₃, δ ppm): Characteristic signals include the thiocarbonyl carbon (C=S) around δ 200-204 ppm and the carbonyl carbon (C=O) around δ 167-175 ppm.[3][13] The exocyclic vinyl carbons appear in the δ 120-135 ppm range.

References

Application Notes and Protocols for 3-Ethylrhodanine and its Derivatives as Specific Enzyme Inhibitors in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a five-membered heterocyclic scaffold, and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. These compounds have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the discovery of new therapeutic agents. 3-Ethylrhodanine serves as a key building block in the synthesis of a multitude of pharmacologically active molecules. While this compound itself is often considered a foundational scaffold, its derivatives, particularly those with substitutions at the 5-position, have demonstrated potent and specific inhibitory activity against several key enzymes implicated in disease.

This document provides an overview of the application of this compound-based compounds as enzyme inhibitors, with a focus on two well-characterized targets: c-Jun N-terminal kinase 1 (JNK1) and Activin receptor-like kinase 5 (ALK5). Detailed protocols for enzymatic assays and relevant signaling pathways are provided to facilitate research and drug development in this area.

I. This compound Derivatives as JNK1 Inhibitors

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including inflammatory cytokines and environmental stressors. The JNK signaling pathway is implicated in a variety of cellular processes, including apoptosis, inflammation, and cell differentiation. Dysregulation of this pathway has been linked to several diseases, making JNK1 a significant therapeutic target.

Quantitative Data: Inhibition of JNK1 by Rhodanine Derivatives

While specific IC50 values for the parent this compound are not widely reported, various derivatives have shown significant inhibitory activity against JNK1. The following table summarizes the inhibitory potency of exemplary rhodanine-based JNK1 inhibitors.

Compound IDStructureJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
JNK-IN-2 5-(2,6-dichlorobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one8012050
JNK-IN-5 5-(4-bromobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one11015090
JNK-IN-7 5-(3,4-dimethoxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one250300200

Note: The data presented are representative examples from the literature and may vary based on assay conditions.

Signaling Pathway: JNK1

The JNK signaling cascade is a three-tiered kinase pathway involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAPK.

Application Notes and Protocols for the Derivatatization of 3-Ethylrhodanine at the C5 Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodanine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The rhodanine scaffold, particularly when substituted at the C5 position, has been identified as a privileged structure in the development of various therapeutic agents. 3-Ethylrhodanine serves as a key building block for creating libraries of novel compounds through derivatization at the active methylene group at the C5 position. This document provides a detailed experimental protocol for the synthesis of 5-substituted-3-ethylrhodanine derivatives via the Knoevenagel condensation reaction.

The primary method for introducing substituents at the C5 position of this compound is the Knoevenagel condensation with various aldehydes.[1][2][3][4] This reaction involves the base-catalyzed condensation of an active methylene compound (this compound) with an aldehyde, leading to the formation of a new carbon-carbon double bond. The resulting α,β-unsaturated carbonyl compounds, specifically 5-arylidene-3-ethylrhodanines, are valuable intermediates for further chemical modifications or can be directly screened for biological activity.

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound with Aldehydes

This protocol outlines the general procedure for the synthesis of 5-arylidene-3-ethylrhodanine derivatives. Specific examples with varying reaction conditions are detailed in Table 1.

Materials:

  • This compound (C5H7NOS2, MW: 161.24 g/mol )[5][6]

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Catalyst (e.g., triethylamine (TEA), piperidine, sodium acetate)

  • Solvent (e.g., ethanol, glacial acetic acid, dimethyl sulfoxide (DMSO))

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (oil bath or heating mantle)

  • Reflux condenser

  • Filtration apparatus (Büchner funnel and filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in the chosen solvent.

  • Catalyst Addition: To the stirred solution, add the catalyst (0.1-0.3 equivalents).

  • Reaction: Heat the reaction mixture to the specified temperature (see Table 1) and maintain for the designated reaction time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially or fully removed under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 5-arylidene-3-ethylrhodanine derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

The following table summarizes various reported conditions and yields for the Knoevenagel condensation of rhodanine derivatives at the C5 position, providing a comparative overview of different synthetic approaches.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeTriethylamineDMSO703>98[2]
4-ChlorobenzaldehydePiperidineEthanolReflux485N/A
4-NitrobenzaldehydeSodium AcetateGlacial Acetic AcidReflux692[7]
3-Hydroxy-4-methoxybenzaldehydeNoneL-proline/Glycerol (1:2 DES)60192[4]
3,4-DihydroxybenzaldehydeNoneL-proline/Glycerol (1:2 DES)60399[4]
Pyridine-2-carboxaldehydeN/AN/AN/AN/A22.6-58.8[8]

Note: N/A indicates that the specific data point was not available in the cited literature.

Mandatory Visualization

Experimental Workflow for C5 Derivatization of this compound

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis Reactant1 This compound Mixing Mixing & Dissolving Reactant1->Mixing Reactant2 Aldehyde Reactant2->Mixing Solvent Solvent Solvent->Mixing Catalyst Catalyst Catalyst->Mixing Heating Heating & Stirring Mixing->Heating Reaction Time Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, MS, IR) Recrystallization->Characterization Pure Product

Caption: Workflow for the synthesis of 5-substituted-3-ethylrhodanine derivatives.

Signaling Pathway (Logical Relationship) of Knoevenagel Condensation

knoevenagel_pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_products Products Rhodanine This compound (Active Methylene) Enolate Rhodanine Enolate Rhodanine->Enolate Aldehyde Aldehyde (Electrophile) Aldol_Adduct Aldol Addition Product Aldehyde->Aldol_Adduct Base Base (e.g., TEA, Piperidine) Base->Rhodanine Deprotonation Enolate->Aldehyde Nucleophilic Attack Final_Product 5-Arylidene-3-ethylrhodanine Aldol_Adduct->Final_Product Dehydration Water Water Aldol_Adduct->Water

Caption: Mechanism of the Knoevenagel condensation for C5 derivatization.

References

The Rising Profile of 3-Ethylrhodanine in Anticancer Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a versatile heterocyclic motif, has garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents. Among its derivatives, 3-Ethylrhodanine serves as a crucial building block for synthesizing compounds with potent and diverse mechanisms of antitumor activity. This document provides detailed application notes on the various anticancer applications of this compound derivatives, complete with experimental protocols and a summary of their quantitative biological data.

Application Notes: Targeting Key Cancer Pathways

This compound derivatives have been ingeniously modified to target various hallmarks of cancer, demonstrating efficacy in preclinical studies. The primary strategies involve the inhibition of critical enzymes and disruption of essential cellular processes that are often dysregulated in cancer.

Disruption of Microtubule Dynamics

A series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives, synthesized from a rhodanine core, have been identified as potent microtubule-modulating agents.[1] These compounds interfere with the dynamic instability of microtubules, which is crucial for cell division, leading to mitotic arrest and apoptosis in cancer cells.

Mechanism of Action: Unlike many microtubule inhibitors that cause depolymerization, some rhodanine derivatives have been shown to promote tubulin polymerization, similar to the mechanism of the well-known anticancer drug, Taxol.[1] Computational docking studies have suggested that these compounds can bind to the Arg β369 residue of tubulin, a site also utilized by Taxol.[1] This interaction stabilizes the microtubule structure, thereby disrupting the delicate balance required for mitotic spindle formation and ultimately leading to cell cycle arrest and apoptosis.

Inhibition of Phosphatase of Regenerating Liver 3 (PRL-3)

The phosphatase of regenerating liver 3 (PRL-3) is an enzyme that is overexpressed in a wide range of metastatic cancers and plays a pivotal role in promoting cell motility, invasion, and metastasis.[2][3] Rhodanine-based compounds have emerged as a key chemotype for the inhibition of PRL-3.[2] High-throughput screening and subsequent optimization have led to the discovery of potent rhodanine derivatives that can effectively inhibit PRL-3 activity.

Mechanism of Action: By inhibiting PRL-3, these rhodanine derivatives can suppress the metastatic potential of cancer cells. This includes reducing cell migration and invasion, as demonstrated in cell-based assays.[2][4] The inhibition of this key phosphatase disrupts the signaling pathways that drive cancer progression and metastasis.

DNA Intercalation and Topoisomerase II Inhibition

Certain N-rhodanine glycoside derivatives have been designed and synthesized to act as DNA intercalating agents and topoisomerase II inhibitors.[5] These compounds can insert themselves between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.

Mechanism of Action: Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting this enzyme, rhodanine derivatives can lead to the accumulation of DNA strand breaks, which in turn triggers apoptotic cell death.[5] Some of these derivatives have been shown to arrest the cell cycle in the G2/M phase and upregulate pro-apoptotic proteins like p53 and Bax.[5]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Rhodanine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
I20A549 (Lung)7.0[1]
I20PC-3 (Prostate)20.3[1]
I20HepG2 (Hepatocellular)-[1]
BTR-1CEM (Leukemia)<10[5][6]
Compound 5ePRL-3 Inhibition0.9[2][4]
Compound 45HL-60 (Leukemia)1.2[7]
Compound 45K-562 (Leukemia)1.5[7]
Compound 12fHepG2 (Hepatocellular)7.3 (Topo II)[5]
Compound 38A2780 (Ovarian)4.4[8]
Compound 38A2780cisR (Ovarian)3.3[8]

Experimental Protocols

Protocol 1: Synthesis of 5-Benzylidene-3-ethylrhodanine Derivatives (General Knoevenagel Condensation)

This protocol describes a general method for the synthesis of 5-benzylidene rhodanine derivatives, a common starting point for many anticancer rhodanine compounds.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Piperidine or Morpholine (catalyst)

  • Ethanol or Acetic Acid (solvent)

  • Sodium acetate (for reactions in acetic acid)

Procedure:

  • Dissolve equimolar amounts of this compound and the appropriately substituted benzaldehyde in ethanol or glacial acetic acid.

  • Add a catalytic amount of piperidine or morpholine to the ethanolic solution, or sodium acetate to the acetic acid solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 5-benzylidene-3-ethylrhodanine derivative.

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[6][9]

Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][10]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Visualizations

Signaling_Pathway_PRL3 cluster_cell Cancer Cell PRL3 PRL-3 Rho_GTPases Rho GTPases PRL3->Rho_GTPases Activates Actin Actin Cytoskeleton Remodeling Rho_GTPases->Actin Cell_Motility Increased Cell Motility Actin->Cell_Motility Invasion Increased Invasion Cell_Motility->Invasion Metastasis Metastasis Invasion->Metastasis Rhodanine This compound Derivative Rhodanine->PRL3 Inhibits

Caption: Inhibition of the PRL-3 signaling pathway by this compound derivatives.

Experimental_Workflow start Start: Design of This compound Derivatives synthesis Chemical Synthesis (e.g., Knoevenagel Condensation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Anticancer Screening (MTT Assay) purification->screening ic50 Determination of IC50 Values screening->ic50 mechanistic Mechanism of Action Studies (e.g., Tubulin Polymerization, Enzyme Inhibition) ic50->mechanistic lead_optimization Lead Optimization (Structure-Activity Relationship) mechanistic->lead_optimization lead_optimization->synthesis Iterative Improvement end Identification of Potent Anticancer Agents lead_optimization->end

Caption: General workflow for the development of this compound-based anticancer agents.

References

Application Note & Protocol: Monitoring 3-Ethylrhodanine Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylrhodanine is a heterocyclic compound that serves as a versatile building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules. The monitoring of chemical reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the resulting products. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for the real-time monitoring of these reactions. This application note provides a detailed protocol for monitoring the progress of reactions involving this compound using TLC.

Principle of TLC in Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent or mixture of solvents).[1] The polarity of the compounds, the stationary phase, and the mobile phase are critical factors that determine the separation. In a typical reaction, the starting material (e.g., this compound) and the product will have different polarities, leading to different retention factors (Rf values) on a TLC plate. By spotting the reaction mixture on a TLC plate at various time points, the consumption of the starting material and the formation of the product can be visualized and tracked. A co-spot, where the reaction mixture and the starting material are spotted on top of each other, is often used to confirm the identity of the starting material spot in the reaction mixture.[2]

Data Presentation

The progress of the reaction can be qualitatively and semi-quantitatively assessed by observing the relative intensity of the spots on the TLC plate over time. For more rigorous analysis, a densitometer can be used to quantify the spot intensities.

Table 1: Example Data for TLC Monitoring of a this compound Reaction

Time PointStarting Material (this compound) Spot IntensityProduct Spot IntensityRf Value (Starting Material)Rf Value (Product)
0 hrHighNone0.6-
1 hrMediumLow0.60.3
2 hrLowMedium0.60.3
4 hrVery Low/AbsentHigh0.60.3
6 hrAbsentHigh-0.3

Note: Spot intensities are estimated visually. Rf values are approximate and will vary depending on the specific reaction and TLC conditions.

Experimental Protocols

Materials and Reagents
  • TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm and/or 365 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Heating device (e.g., heat gun or hot plate)

  • Solvents for mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Reaction mixture containing this compound

  • Standard solution of this compound in a suitable solvent

Protocol for Monitoring a this compound Reaction by TLC
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.[1]

    • Mark three equally spaced points on the baseline for spotting the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[2]

  • Spotting the TLC Plate:

    • Using a capillary tube, apply a small spot of the this compound standard solution onto the "SM" mark.

    • Apply a small spot of the this compound standard solution onto the "Co" mark.

    • At designated time intervals (e.g., 0, 1, 2, 4, 6 hours), withdraw a small aliquot of the reaction mixture using a capillary tube.

    • Spot the reaction mixture onto the "RM" mark and also on top of the starting material spot at the "Co" mark.[2]

  • Developing the TLC Plate:

    • Prepare the mobile phase. A common starting solvent system for compounds of intermediate polarity is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[3] The polarity can be adjusted to achieve optimal separation where the Rf of the starting material is around 0.3-0.4.[2]

    • Pour a small amount of the mobile phase into the developing chamber (to a depth of about 0.5 cm).

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • UV Visualization (Non-destructive): View the plate under a UV lamp (254 nm).[4][5] Many organic compounds, especially those with aromatic rings or conjugated systems, will appear as dark spots.[6] Circle the observed spots with a pencil.

    • Staining (Destructive): If the spots are not visible under UV light, use a chemical stain. A potassium permanganate stain is a good general-purpose stain for visualizing a wide range of organic compounds.[7]

      • Preparation of Potassium Permanganate Stain: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[7]

      • Dip the dried TLC plate into the stain solution briefly, then gently heat the plate with a heat gun or on a hot plate until colored spots appear against a colored background.[7]

  • Interpretation:

    • Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is progressing.

    • The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[2]

    • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development cluster_vis Visualization cluster_interp Interpretation prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (Add Mobile Phase) develop Develop TLC Plate prep_chamber->develop spot_co Spot Co-Spot (Co) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm spot_rm->develop dry Dry Plate develop->dry visualize_uv Visualize under UV Light dry->visualize_uv visualize_stain Stain Plate (if needed) visualize_uv->visualize_stain if necessary interpret Analyze Spots to Determine Reaction Progress visualize_uv->interpret visualize_stain->interpret

Caption: Workflow for Monitoring this compound Reactions by TLC.

TLC_Interpretation cluster_tlc_result TLC Plate Result cluster_analysis Analysis cluster_conclusion Conclusion tlc_plate Developed & Visualized TLC Plate sm_present Starting Material Spot Present in RM Lane? tlc_plate->sm_present prod_present New Product Spot Appeared? sm_present->prod_present Yes complete Reaction Complete sm_present->complete No incomplete Reaction Incomplete prod_present->incomplete No progressing Reaction Progressing prod_present->progressing Yes

Caption: Logical Flow for Interpreting TLC Results of a Reaction.

References

Application Notes & Protocols: 3-Ethylrhodanine in the Synthesis of Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel carbonic anhydrase (CA) inhibitors derived from 3-ethylrhodanine and related rhodanine scaffolds. The information is compiled from recent scientific literature and is intended to guide researchers in the development of new therapeutic agents targeting various CA isoforms.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer.[2][3][4] Consequently, the development of isoform-selective CA inhibitors is a significant area of research in drug discovery. Rhodanine (2-thioxothiazolidin-4-one) and its derivatives have emerged as a promising class of non-sulfonamide CA inhibitors.[5][6] This document focuses on the use of N-substituted rhodanines, with this compound as a key structural motif, in the synthesis of novel and potent CA inhibitors.

Data Presentation: Inhibitory Activity of Rhodanine Derivatives

The following tables summarize the inhibitory activity (Kᵢ values) of various rhodanine derivatives against different human carbonic anhydrase (hCA) isoforms. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.

Table 1: Inhibitory Activity of Rhodanine-Benzylidene and Rhodanine-Hydrazine Derivatives against hCA II [5][6][7]

CompoundStructurehCA II Kᵢ (µM)
3b Rhodanine-benzylidene derivative9.8
3j Rhodanine-benzylidene derivative46.4
6d Rhodanine-hydrazine derivative7.7
8db Rhodanine-linked 1,2,4-oxadiazole4.7

Table 2: Inhibitory Activity of Rhodanine-Linked Benzenesulfonamide Derivatives against various hCA Isoforms [1][8][9]

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
7h 22.47.3< 10< 10
9a 41.64.3< 10< 10
9d 35.85.2< 10< 10
AAZ *250.012.125.85.7

*Acetazolamide (AAZ) is a standard CA inhibitor used as a reference compound.

Table 3: Inhibitory Activity of N-substituted Rhodanine Derivatives against hCA I and hCA II [10]

Compound SerieshCA I Kᵢ (nM) RangehCA II Kᵢ (nM) Range
RhAs 43.55 ± 14.20 to 89.44 ± 24.7716.97 ± 1.42 to 64.57 ± 13.27

Experimental Protocols

This section provides detailed methodologies for the synthesis of rhodanine-based CA inhibitors and the subsequent evaluation of their inhibitory activity.

Protocol 1: General Synthesis of Rhodanine-Linked Benzenesulfonamides[1][11]

This protocol describes a multi-step synthesis to obtain rhodanine-linked benzenesulfonamide derivatives.

Step 1: Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (Intermediate 3)

  • In a round-bottom flask, dissolve glycine in ethanol and an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 4-5 hours.

  • Add carbon disulfide and continue stirring at room temperature for 7-8 hours.

  • Add chloroacetic acid and stir for an additional 7-8 hours.

  • Acidify the reaction mixture to pH 1.0 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate.

Step 2: Synthesis of N-(4-sulfamoylphenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide (Intermediate 5)

  • To a solution of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid in DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add sulfanilamide to the reaction mixture.

  • Continue stirring at room temperature for 7-8 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 3: Knoevenagel Condensation for the Synthesis of Final Compounds (7a-u and 9a-d)

  • In a mixture of ethanol and acetic acid, dissolve N-(4-sulfamoylphenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide and the appropriate benzaldehyde or isatin derivative.

  • Add sodium acetate and reflux the mixture for 4-5 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with ethanol, and dry.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)[1][11]

This protocol details the method for determining the inhibitory activity of the synthesized compounds against various CA isoforms.

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the recombinant human CA isoforms (hCA I, II, IX, and XII) in a suitable buffer (e.g., TRIS-HCl with NaCl).

    • Prepare stock solutions of the test compounds and the standard inhibitor (Acetazolamide) in a solvent such as DMSO.

  • Assay Procedure:

    • The assay measures the inhibition of the CA-catalyzed hydration of CO₂.

    • An indicator dye (e.g., 4-nitrophenol) is used in the buffer to monitor the pH change resulting from the formation of bicarbonate and a proton.

    • The reaction is initiated by mixing equal volumes of the enzyme solution (with or without the inhibitor) and a CO₂-saturated water solution in a stopped-flow instrument.

    • The initial rates of the enzymatic reaction are monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • The inhibitory effects of the compounds are determined by plotting the initial reaction rates against the inhibitor concentration.

    • The IC₅₀ values (concentration of inhibitor causing 50% inhibition) are calculated from these plots.

    • The inhibition constants (Kᵢ) are then determined from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow described in the protocols.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 3 cluster_step2 Step 2: Synthesis of Intermediate 5 cluster_step3 Step 3: Synthesis of Final Compounds Glycine Glycine One_Pot_Condensation One_Pot_Condensation Glycine->One_Pot_Condensation One-pot Condensation CS2 Carbon Disulfide CS2->One_Pot_Condensation One-pot Condensation Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->One_Pot_Condensation One-pot Condensation Intermediate_3 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid Acid_Amine_Coupling Acid_Amine_Coupling Intermediate_3->Acid_Amine_Coupling Acid-Amine Coupling (EDCI, HOBt) One_Pot_Condensation->Intermediate_3 Sulfanilamide Sulfanilamide Sulfanilamide->Acid_Amine_Coupling Intermediate_5 N-(4-sulfamoylphenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide Knoevenagel_Condensation Knoevenagel_Condensation Intermediate_5->Knoevenagel_Condensation Knoevenagel Condensation Acid_Amine_Coupling->Intermediate_5 Carbonyl_Compound Aldehydes or Isatins Carbonyl_Compound->Knoevenagel_Condensation Final_Compounds Rhodanine-Linked Benzenesulfonamides Knoevenagel_Condensation->Final_Compounds

Caption: Synthetic pathway for rhodanine-linked benzenesulfonamide CA inhibitors.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare CA Isozyme Solutions Mixing Mix Enzyme and Inhibitor Enzyme_Prep->Mixing Inhibitor_Prep Prepare Test Compound Solutions Inhibitor_Prep->Mixing Reaction_Initiation Add CO2 Saturated Solution Mixing->Reaction_Initiation Data_Acquisition Monitor Absorbance Change (Stopped-Flow Instrument) Reaction_Initiation->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates Data_Acquisition->Rate_Calculation IC50_Determination Determine IC50 Values Rate_Calculation->IC50_Determination Ki_Calculation Calculate Ki Values (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow for the carbonic anhydrase inhibition assay.

References

Application Notes and Protocols for 3-Ethylrhodanine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and utilization of 3-ethylrhodanine-based fluorescent probes. This class of probes offers significant potential in the detection of various analytes, including metal ions and in cellular imaging, owing to their favorable photophysical properties and amenability to synthetic modification.

Introduction to this compound-Based Fluorescent Probes

This compound serves as a versatile platform for the design of fluorescent probes. Its derivatives are often employed in the construction of "turn-on" fluorescent sensors. The core structure can be readily modified, most commonly through Knoevenagel condensation, to introduce various recognition moieties for specific analytes. A prevalent mechanism of action for these probes, particularly in metal ion sensing, involves the analyte-induced opening of a non-fluorescent spirolactam ring to a highly fluorescent, open-ring form.[1][2][3]

Synthesis of this compound-Based Fluorescent Probes

The synthesis of this compound-based probes typically involves a two-step process: the formation of a key intermediate, followed by its condensation with an appropriate aldehyde to yield the final probe.

Synthesis of Key Intermediate: 2-(3-Ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile

A crucial building block for many this compound probes is 2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile. This intermediate possesses an active methylene group that readily participates in Knoevenagel condensation reactions.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and malononitrile in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or alum, to the solution.[4]

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux to drive the condensation. Microwave irradiation has also been shown to be an efficient method for promoting this reaction.[4]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile.[5]

General Protocol for Knoevenagel Condensation with Aromatic Aldehydes

The key intermediate can be condensed with various aromatic aldehydes to create a library of fluorescent probes with different specificities and photophysical properties.[6][7][8]

Protocol:

  • Reactant Mixture: In a suitable solvent like ethanol or acetic acid, dissolve 2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile and the desired aromatic aldehyde.

  • Catalysis: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., glacial acetic acid).

  • Reaction: The mixture is typically heated under reflux for several hours. The reaction progress is monitored by TLC.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is filtered, washed, and purified by column chromatography or recrystallization to give the final 5-arylidene-3-ethylrhodanine derivative.[4]

Quantitative Data of Representative Probes

The photophysical properties of this compound-based probes are crucial for their application. Below is a summary of data for a representative probe and typical values for related rhodamine-based sensors.

Probe Name/ClassExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Limit of Detection (LOD)Target AnalyteReference
RhB-DCT ~562~584~22Not Reported0.0521 µMFe³⁺[1]
Rhodamine-based Probes 500-580520-61020-300.2 - 0.910 nM - 10 µMVarious Metal Ions[9][10]

Experimental Protocols for Applications

Detection of Metal Ions (e.g., Fe³⁺)

This protocol describes the use of a this compound-based "turn-on" fluorescent probe for the detection of ferric ions in an aqueous solution.[1][2][9]

Materials:

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO or ethanol).

  • Aqueous buffer solution (e.g., Tris-HCl or HEPES, pH 7.4).

  • Solutions of various metal ions for selectivity studies.

  • Fluorometer.

Protocol:

  • Probe Preparation: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the aqueous buffer.

  • Fluorescence Measurement:

    • Transfer an aliquot of the probe working solution to a cuvette.

    • Record the initial fluorescence spectrum. The solution should exhibit minimal fluorescence in the "off" state.

    • Add a known concentration of Fe³⁺ solution to the cuvette.

    • Incubate for a short period (typically a few minutes) to allow for the reaction to occur.

    • Record the fluorescence spectrum again. A significant increase in fluorescence intensity indicates the detection of Fe³⁺.

  • Selectivity Studies: Repeat the measurement with other metal ions to assess the selectivity of the probe.

  • Determination of Limit of Detection (LOD): Perform a fluorescence titration by adding increasing concentrations of Fe³⁺ to the probe solution and measuring the fluorescence response. The LOD can be calculated from the calibration curve.[1]

Cellular Imaging

This protocol outlines a general procedure for staining live cells with a this compound-based fluorescent probe.

Materials:

  • Live cells cultured on a suitable imaging dish or slide.

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Protocol:

  • Cell Preparation: Grow cells to the desired confluency on a glass-bottom dish or chamber slide suitable for microscopy.

  • Probe Loading:

    • Prepare a working solution of the probe in cell culture medium (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe.

Signaling Pathways and Experimental Workflows

"Turn-On" Fluorescence Mechanism for Metal Ion Detection

The most common sensing mechanism for rhodamine-based probes, including this compound derivatives, for metal ions is the metal-ion-induced ring-opening of a non-fluorescent spirolactam to a highly fluorescent open-chain amide.[1][2][3]

G probe This compound Probe (Spirolactam Form) complex Probe-Metal Ion Complex probe->complex Binding analyte Metal Ion (e.g., Fe³⁺) analyte->complex open_form Open-Ring Form (Fluorescent) complex->open_form Ring Opening fluorescence Fluorescence Emission open_form->fluorescence Excitation Light

Caption: "Turn-On" fluorescence mechanism of a this compound probe.

General Experimental Workflow for Probe Synthesis and Application

The development and application of a new this compound-based fluorescent probe follow a logical workflow from synthesis to final application.

G cluster_synthesis Probe Synthesis cluster_application Probe Application synthesis_intermediate Synthesis of This compound Intermediate condensation Knoevenagel Condensation with Aldehyde synthesis_intermediate->condensation purification Purification and Characterization condensation->purification in_vitro In Vitro Testing (e.g., Metal Ion Detection) purification->in_vitro cell_imaging Cellular Imaging purification->cell_imaging

References

Application of 3-Ethylrhodanine in the Synthesis of Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. The versatility of the rhodanine core, particularly at the C-5 and N-3 positions, allows for extensive structural modifications to optimize activity and selectivity. This application note focuses on the use of 3-ethylrhodanine as a key building block in the synthesis of novel antimicrobial compounds. The ethyl group at the N-3 position can enhance lipophilicity and modulate the biological activity of the resulting molecules. The primary synthetic route for creating diverse this compound derivatives is the Knoevenagel condensation, which allows for the introduction of various arylmethylene groups at the C-5 position. These modifications have been shown to be critical for potent antimicrobial activity.[1][2]

Synthesis of 5-Arylmethylene-3-Ethylrhodanine Derivatives

The most common and effective method for synthesizing 5-substituted-3-ethylrhodanine derivatives is the Knoevenagel condensation of this compound with a variety of aromatic aldehydes.[3][4][5] This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, and can be performed under conventional heating or microwave irradiation to accelerate the reaction.[3]

A general synthetic scheme is presented below:

Scheme 1: Knoevenagel Condensation of this compound with Aromatic Aldehydes

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound plus1 + This compound->plus1 Aromatic_Aldehyde reaction_arrow plus1->Aromatic_Aldehyde Catalyst Piperidine or Triethylamine Solvent Ethanol or Acetic Acid Heat Reflux or Microwave Product_structure Product_name 5-Arylmethylene-3-ethylrhodanine reaction_arrow->Product_structure Knoevenagel Condensation

Caption: General scheme for the synthesis of 5-arylmethylene-3-ethylrhodanine derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Arylmethylene-3-ethylrhodanine Derivatives

This protocol describes a typical Knoevenagel condensation reaction for the synthesis of a library of 5-arylmethylene-3-ethylrhodanine derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine or Triethylamine (catalyst)

  • Ethanol or Glacial Acetic Acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle or microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of solvent (e.g., ethanol or glacial acetic acid).

  • Add a catalytic amount of piperidine or triethylamine (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 2-6 hours, or perform the reaction in a microwave reactor at a suitable temperature and time (e.g., 100-150°C for 5-15 minutes).[3]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 5-arylmethylene-3-ethylrhodanine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the antimicrobial activity of the synthesized this compound derivatives using the broth microdilution method, a standard technique for assessing the potency of antimicrobial agents.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the diluted compounds with the bacterial suspension.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used for the compounds). Also include a sterility control (broth only).

  • Incubate the microtiter plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader to measure optical density.

Data Presentation: Antimicrobial Activity of Rhodanine Derivatives

The following table summarizes the antimicrobial activity (MIC values) of representative rhodanine derivatives against various bacterial strains, as reported in the literature. It is important to note that these are examples and the N-3 substituent may vary.

Compound IDN-3 SubstituentC-5 SubstituentS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
1 Ethyl5-((5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)1-2 (MDR strains)---
2 Carboxyalkyl5-(pyridin-2-ylmethylidene)7.8-125-InactiveInactive[6]
3 H5-arylidene----[3]
4 H5-indolylmethylene> Ampicillin> Ampicillin> Ampicillin> Ampicillin[7]

Note: "-" indicates data not available in the cited literature. The activity of rhodanine derivatives is highly dependent on the nature of the substituents at both the N-3 and C-5 positions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

G start Start: Select Aromatic Aldehydes synthesis Synthesis: Knoevenagel Condensation with this compound start->synthesis purification Purification: Recrystallization & Chromatography synthesis->purification characterization Characterization: NMR, IR, Mass Spec purification->characterization screening Antimicrobial Screening: Broth Microdilution (MIC) characterization->screening data_analysis Data Analysis: Determine MIC values & SAR screening->data_analysis hit_id Hit Identification & Lead Optimization data_analysis->hit_id

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Proposed Mechanism of Action

While the exact mechanism of action can vary depending on the specific derivative, some rhodanine-based compounds have been suggested to inhibit bacterial enzymes essential for survival, such as DNA gyrase and thymidylate kinase.[2][8] The interaction with these targets disrupts critical cellular processes, leading to bacterial cell death.

G compound This compound Derivative entry Entry into Bacterial Cell compound->entry target Inhibition of Essential Enzymes (e.g., DNA Gyrase) entry->target disruption Disruption of DNA Replication & Cell Division target->disruption death Bacterial Cell Death disruption->death

Caption: Proposed Mechanism of Action for Rhodanine Derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of rhodanine-based derivatives with potential antimicrobial properties. The straightforward Knoevenagel condensation allows for the facile introduction of various functionalities at the C-5 position, enabling the exploration of structure-activity relationships. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel this compound derivatives as potential next-generation antimicrobial agents. Further studies are warranted to explore the full potential of this scaffold in combating antimicrobial resistance.

References

Troubleshooting & Optimization

troubleshooting low yield in 3-Ethylrhodanine Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 3-Ethylrhodanine Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the this compound Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (in this case, this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond. The reaction is typically catalyzed by a weak base. The methylene group on the rhodanine ring is activated by the two flanking carbonyl and thiocarbonyl groups, making it susceptible to deprotonation by a mild base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, and subsequent elimination of a water molecule yields the final product.

Q2: What are some common catalysts used for this reaction?

A2: A variety of catalysts can be employed for the Knoevenagel condensation. Weak amine bases such as piperidine, pyridine, or ammonium salts are commonly used.[1] More recently, greener and more efficient catalytic systems have been developed, including L-proline-based deep eutectic solvents (DES) and solid acid catalysts like TS-1.[2][3] The choice of catalyst can significantly impact reaction time and yield.

Q3: How does the reactivity of aldehydes and ketones differ in this reaction?

A3: Aldehydes are generally much more reactive than ketones in Knoevenagel condensations.[4] This is due to both steric and electronic factors. Aldehydes have a less sterically hindered carbonyl group and are more electrophilic than ketones.

Q4: What are typical solvents for the this compound Knoevenagel condensation?

A4: Protic polar solvents like ethanol and methanol are often effective.[5] Aprotic polar solvents such as DMF have also been successfully used.[6] In some cases, solvent-free conditions or the use of deep eutectic solvents can provide excellent results and offer a greener alternative.[2][6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation with this compound is giving a low yield or no product at all. What are the potential causes and how can I fix this?

A: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Methylene Compound: The acidity of the active methylene group in this compound is crucial for deprotonation. While generally sufficiently acidic, its reactivity can be influenced by the overall reaction conditions.

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. Using a strong base can lead to self-condensation of the aldehyde or ketone, while a very weak base may not be sufficient to deprotonate the rhodanine.[1]

    • Solution: Optimize the catalyst. If using a standard amine base like piperidine, ensure it is fresh. Consider alternative catalysts such as L-proline-based deep eutectic solvents or solid acid catalysts, which have been shown to be effective.[2][3] The catalyst loading should also be optimized, typically starting in the range of 5-10 mol%.[6]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Solution:

      • Temperature: Systematically vary the reaction temperature. While many Knoevenagel condensations proceed at room temperature, others may require heating to overcome the activation energy.[6]

      • Solvent: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Protic polar solvents like ethanol or aprotic polar solvents like DMF are good starting points.[5][6] Solvent-free conditions can also be highly effective.[6]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] Insufficient time will lead to incomplete conversion.

  • Steric Hindrance: Bulky substituents on the aldehyde or ketone can impede the reaction.[1]

    • Solution: Longer reaction times or higher temperatures may be necessary to overcome steric hindrance. If possible, consider using less sterically hindered starting materials.[1]

  • Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials.

    • Solution: In some setups, removing water via azeotropic distillation (e.g., with a Dean-Stark apparatus) or by adding molecular sieves can drive the reaction to completion.[4]

Issue 2: Formation of Side Products

Q: I am observing multiple spots on my TLC plate in addition to my desired product. What are the possible side reactions and how can I minimize them?

A: The formation of side products is a common issue. Identifying the nature of these byproducts is key to mitigating their formation.

Common Side Reactions and Minimization Strategies:

  • Self-Condensation of the Carbonyl Compound: Aldehydes, especially those with enolizable protons, can undergo self-condensation in the presence of a base.[1]

    • Mitigation: Use a weaker base such as ammonium acetate.[6] Slowly adding the aldehyde to the reaction mixture containing this compound and the catalyst can help keep the aldehyde concentration low and minimize self-condensation.[1]

  • Michael Addition: The Knoevenagel product is an α,β-unsaturated system and can potentially react with another molecule of deprotonated this compound via a Michael addition.

    • Mitigation: Use a 1:1 molar ratio of the aldehyde/ketone and this compound to reduce the likelihood of this side reaction.[6]

  • Formation of Bis-Adducts: With highly reactive aldehydes like formaldehyde, the formation of a double adduct can occur.[4]

    • Mitigation: Carefully control the stoichiometry of the reactants.

Data Presentation

Table 1: Optimization of Reaction Conditions for Knoevenagel Condensation

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1L-proline (20)ChCl/urea60330[7]
2-Pro/Gly60194[7]
3-ChCl/Gly6032[7]
4-ChCl/urea60320[7]
5TS-1 (0.04 g)H₂O900.592[3]
6TS-1 (0.04 g)CH₂Cl₂40165[3]
7TS-1 (0.04 g)CH₃CN82160[3]
8TS-1 (0.04 g)EtOH78180[3]

ChCl/urea and Pro/Gly refer to deep eutectic solvents. TS-1 is a solid acid catalyst.

Experimental Protocols

Protocol 1: General Procedure using a Base Catalyst in Solvent
  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, 5 mL per mmol of rhodanine).[6]

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, add cold water to induce precipitation.[6] Collect the solid by filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Solvent-Free Knoevenagel Condensation
  • In a mortar, combine the aldehyde or ketone (1 equivalent), this compound (1 equivalent), and the chosen catalyst (e.g., a catalytic amount of gallium chloride).[6]

  • Grind the mixture with a pestle at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the solid mixture with water.

  • Collect the solid product by filtration and dry. Further purification is often not necessary.[6]

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Goal start Low Yield in this compound Knoevenagel Condensation check_catalyst Check Catalyst (Activity, Loading) start->check_catalyst check_conditions Check Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reactants Check Reactants (Purity, Stoichiometry) start->check_reactants check_workup Check Work-up & Purification start->check_workup optimize_catalyst Optimize Catalyst System (e.g., try DES, solid acids) check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions (Vary Temp, Time, Solvent) check_conditions->optimize_conditions purify_reactants Purify Reactants check_reactants->purify_reactants modify_workup Modify Work-up/ Recrystallization check_workup->modify_workup end Improved Yield optimize_catalyst->end optimize_conditions->end purify_reactants->end modify_workup->end

Caption: Troubleshooting workflow for low yield in this compound Knoevenagel condensation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Outcome rhodanine This compound product Knoevenagel Product rhodanine->product aldehyde Aldehyde/Ketone aldehyde->product catalyst Catalyst (e.g., Piperidine, L-proline) catalyst->product Influences Yield & Rate side_products Side Products catalyst->side_products solvent Solvent (e.g., Ethanol, DMF, DES) solvent->product Influences Solubility & Rate temperature Temperature temperature->product Influences Rate & Selectivity temperature->side_products time Reaction Time time->product Influences Conversion

Caption: Key parameters influencing the this compound Knoevenagel condensation outcome.

References

Technical Support Center: Synthesis of 3-Ethylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylrhodanine. Our goal is to help you identify and mitigate common impurities, optimize your reaction conditions, and ensure the highest possible purity of your final product.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield and Purity of this compound

Q: My reaction yield is consistently low, and I'm observing multiple spots on my TLC analysis. What are the likely causes and how can I improve my results?

A: Low yields and the presence of multiple impurities in the synthesis of this compound often stem from suboptimal reaction conditions and the formation of side products. The primary synthesis route involves the reaction of ethylamine with carbon disulfide to form an ethyl dithiocarbamate intermediate, which then reacts with chloroacetic acid to form the rhodanine ring. Several factors can negatively impact this process:

  • Incomplete formation of the dithiocarbamate intermediate: This can be due to a non-stoichiometric ratio of ethylamine and carbon disulfide, or a reaction temperature that is too low.

  • Side reactions of the dithiocarbamate intermediate: The dithiocarbamate can decompose or react with itself, especially if the reaction temperature is too high or if there are acidic or basic impurities present.

  • Competing reactions with chloroacetic acid: Chloroacetic acid is a reactive molecule and can participate in side reactions if not added under controlled conditions.

  • Formation of byproducts: Several byproducts can form during the reaction, leading to a lower yield of the desired product and complicating the purification process.

To address these issues, consider the following troubleshooting steps:

  • Optimize the stoichiometry of your reactants: Ensure that you are using the correct molar ratios of ethylamine, carbon disulfide, and chloroacetic acid as specified in a reliable experimental protocol.

  • Control the reaction temperature: The formation of the dithiocarbamate intermediate is typically carried out at a low temperature (0-10 °C) to minimize side reactions. The subsequent reaction with chloroacetic acid may require a slightly higher temperature, but this should be carefully controlled to prevent decomposition.

  • Slow, controlled addition of reagents: Add the chloroacetic acid solution dropwise to the reaction mixture containing the dithiocarbamate intermediate. This helps to maintain a low concentration of the reactive chloroacetic acid and minimizes the formation of side products.

  • Purify your starting materials: Ensure that your ethylamine, carbon disulfide, and chloroacetic acid are of high purity. Impurities in the starting materials can act as catalysts for side reactions.

  • Effective purification of the final product: this compound is typically purified by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for effectively removing impurities.

Issue 2: Identification and Mitigation of Specific Impurities

Q: I have isolated my product, but my analytical data (NMR, HPLC) suggests the presence of impurities. What are the common impurities in this compound synthesis and how can I prevent their formation?

A: The most common impurities in the synthesis of this compound are unreacted starting materials and specific byproducts formed during the reaction. Below is a table summarizing these impurities, their potential sources, and strategies for mitigation.

Impurity NameStructureCommon SourceMitigation Strategies
Ethylamine CH₃CH₂NH₂Unreacted starting material.Ensure complete reaction by optimizing stoichiometry and reaction time. Remove during workup by washing with a dilute acid solution.
Carbon Disulfide CS₂Unreacted starting material.Use a slight excess of ethylamine to ensure complete consumption of carbon disulfide. Remove by evaporation under reduced pressure.
Chloroacetic Acid ClCH₂COOHUnreacted starting material.Use a stoichiometric amount or a slight excess of the dithiocarbamate intermediate. Remove during workup by washing with a dilute base solution (e.g., sodium bicarbonate).
Ethyl isothiocyanate CH₃CH₂NCSA potential byproduct from the decomposition of the ethyl dithiocarbamate intermediate.[1][2]Maintain a low reaction temperature during the formation of the dithiocarbamate intermediate.
3,3′-Diethyl-Δ5,5′-birhodanine (Structure below)A dimeric byproduct formed from the self-condensation of this compound, often under basic conditions or upon prolonged heating.[3]Avoid excessive heat and prolonged reaction times. Maintain a neutral or slightly acidic pH during workup and purification.

Structure of 3,3′-Diethyl-Δ5,5′-birhodanine:

Experimental Protocols

Optimized Synthesis of this compound for High Purity

This protocol is designed to minimize the formation of common impurities and maximize the yield and purity of this compound.

Materials:

  • Ethylamine (70% solution in water)

  • Carbon disulfide

  • Chloroacetic acid

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Formation of the Dithiocarbamate Intermediate:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethylamine in ethanol and cool the solution to 0-5 °C in an ice bath.

    • Slowly add carbon disulfide dropwise to the cooled ethylamine solution while maintaining the temperature below 10 °C.

    • Stir the mixture at this temperature for 1-2 hours to ensure the complete formation of the ethyl dithiocarbamate intermediate.

  • Reaction with Chloroacetic Acid:

    • In a separate beaker, dissolve chloroacetic acid in water and neutralize it with a solution of sodium hydroxide at a low temperature.

    • Slowly add the cold sodium chloroacetate solution to the dithiocarbamate solution, keeping the reaction temperature below 20 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Cyclization and Isolation:

    • Acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3. This will cause the this compound to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.

    • Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Dry the purified this compound under vacuum to remove any residual solvent.

Analytical Methods

HPLC-UV Method for Purity Analysis of this compound

This method can be used to separate and quantify this compound from its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: 20% to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 80% to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

NMR Spectroscopy for Structural Confirmation and Impurity Identification

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.05 (q, J = 7.2 Hz, 2H, -CH₂CH₃)

    • δ 3.95 (s, 2H, -S-CH₂-C=O)

    • δ 1.30 (t, J = 7.2 Hz, 3H, -CH₂CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 195.5 (C=S)

    • δ 170.0 (C=O)

    • δ 42.0 (-CH₂CH₃)

    • δ 32.5 (-S-CH₂-C=O)

    • δ 12.5 (-CH₂CH₃)

The presence of impurities can be detected by the appearance of additional peaks in the NMR spectra. For example, unreacted ethylamine would show characteristic signals in the aliphatic region, while the dimeric byproduct would have a more complex pattern.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reactant in the synthesis of this compound?

A1:

  • Ethylamine (CH₃CH₂NH₂): Provides the ethyl group and the nitrogen atom for the rhodanine ring.

  • Carbon Disulfide (CS₂): Acts as a source of the thiocarbonyl group (C=S) and the second sulfur atom in the ring.

  • Chloroacetic Acid (ClCH₂COOH): Provides the carboxymethyl group that forms the backbone of the rhodanine ring and undergoes cyclization.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is crucial for several reasons. The initial reaction between ethylamine and carbon disulfide is exothermic and forming the dithiocarbamate intermediate at low temperatures minimizes the formation of byproducts like ethyl isothiocyanate.[1][2] Subsequent steps also require careful temperature management to prevent the decomposition of intermediates and the final product, as well as to control the rate of reaction and minimize side reactions.

Q3: My final product has a persistent yellow or orange color. Is this normal?

A3: Pure this compound is a pale yellow solid. A more intense yellow or orange color may indicate the presence of impurities, particularly the dimeric byproduct 3,3′-Diethyl-Δ5,5′-birhodanine, which is often colored.[3] Effective purification, such as recrystallization or column chromatography, should yield a product with the correct color.

Q4: Can I use other primary amines in this reaction?

A4: Yes, this synthetic route is versatile and can be adapted to produce a wide range of N-substituted rhodanines by using different primary amines as the starting material. The reaction conditions may need to be optimized for each specific amine.

Q5: What are the main safety precautions I should take during this synthesis?

A5:

  • Carbon disulfide is highly flammable and toxic. It should be handled in a well-ventilated fume hood, away from ignition sources.

  • Ethylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin and eyes.

  • Chloroacetic acid is corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The reaction can be exothermic, so it is important to have a cooling bath readily available to control the temperature.

Visualizations

Synthesis_Pathway ethylamine Ethylamine dithiocarbamate Ethyl Dithiocarbamate Intermediate ethylamine->dithiocarbamate cs2 Carbon Disulfide cs2->dithiocarbamate product This compound dithiocarbamate->product chloroacetic_acid Chloroacetic Acid chloroacetic_acid->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry control_temp Optimize Reaction Temperature check_stoichiometry->control_temp slow_addition Ensure Slow, Controlled Reagent Addition control_temp->slow_addition purify_reagents Check Purity of Starting Materials slow_addition->purify_reagents purification_method Optimize Purification (Recrystallization/Chromatography) purify_reagents->purification_method success High Yield and Purity purification_method->success

Caption: Troubleshooting workflow for low yield and purity.

Impurity_Formation cluster_main Main Reaction ethylamine Ethylamine product This compound ethylamine->product + CS₂ + ClCH₂COOH unreacted_sm Unreacted Starting Materials ethylamine->unreacted_sm cs2 Carbon Disulfide cs2->unreacted_sm chloroacetic_acid Chloroacetic Acid chloroacetic_acid->unreacted_sm dimer 3,3′-Diethyl-Δ5,5′- birhodanine product->dimer Self-condensation (Heat/Base) isothiocyanate Ethyl Isothiocyanate

Caption: Common impurities and their origins.

References

stability issues and degradation pathways of 3-Ethylrhodanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 3-Ethylrhodanine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound derivatives, providing potential causes and recommended solutions.

Observed Issue Potential Cause Recommended Solution
Inconsistent biological activity or assay results. Degradation of the this compound derivative due to improper storage or handling.Ensure compounds are stored in a cool (2-8°C), dry, and dark place. For solutions, use freshly prepared samples or store at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Hydrolysis of the rhodanine ring, especially in basic (high pH) solutions.Maintain the pH of the experimental medium within the optimal stability range for the specific derivative, avoiding highly alkaline conditions. If basic conditions are necessary, minimize exposure time.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products during sample preparation or analysis.Prepare samples immediately before HPLC analysis. Use a suitable mobile phase and column to ensure good separation of the parent compound from any potential degradants. Consider using a lower injection port temperature to prevent on-column degradation.
Photodegradation from exposure to light.Protect solutions and solid compounds from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Color change of the compound in solution. Ring-opening of the rhodanine moiety or other chemical transformations.Investigate the pH of the solution, as this can influence the equilibrium between the closed-ring and open-ring forms. Analyze the solution by LC-MS to identify any new species formed.
Poor solubility of the derivative. Intrinsic property of the specific this compound derivative.Test a range of biocompatible solvents. For derivatives with acidic or basic moieties, salt formation can improve aqueous solubility.

Frequently Asked Questions (FAQs)

1. What are the primary stability concerns for this compound derivatives?

The main stability concerns for this compound derivatives are hydrolysis, photodegradation, and thermal degradation. The rhodanine ring is susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening and loss of biological activity.[1][2] These compounds can also be sensitive to light and elevated temperatures.

2. What are the likely degradation pathways for this compound derivatives?

The primary degradation pathway is the hydrolysis of the rhodanine ring. Under basic conditions, the lactam bond can be cleaved, leading to the formation of a thioenolate derivative.[1] Other potential degradation pathways include oxidation of the sulfur atoms and photolytic cleavage of the ring.

3. How should solid this compound derivatives be stored?

Solid this compound derivatives should be stored in tightly sealed containers in a cool (2-8°C), dry, and dark environment to minimize degradation.[3][4]

4. How should solutions of this compound derivatives be prepared and stored?

It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -20°C in the dark. Avoid repeated freeze-thaw cycles. The choice of solvent should be based on the solubility of the specific derivative and its compatibility with the experimental system.

5. My this compound derivative shows decreasing activity over time in my cell-based assay. What could be the cause?

This is likely due to the degradation of the compound in the cell culture medium. The pH of the medium (typically around 7.4) and the presence of enzymes can contribute to the hydrolysis of the rhodanine ring. It is advisable to perform time-course experiments to assess the stability of the compound under your specific assay conditions.

Quantitative Data Summary

The following table summarizes the typical conditions used in forced degradation studies, which are designed to accelerate the degradation of pharmaceutical compounds and identify potential degradation products. Specific quantitative data for this compound derivatives is limited in the public domain; however, these conditions are based on established regulatory guidelines.

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 80°CRing-opened products, products of side-chain hydrolysis.
Basic Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 80°CThioenolate from rhodanine ring opening.[1]
Oxidative Degradation 3% - 30% H₂O₂, Room TemperatureOxidized sulfur species (sulfoxides, sulfones).
Thermal Degradation 40°C - 80°C, Solid state or in solutionDecomposition products (e.g., oxides of carbon, nitrogen, and sulfur).[3][4]
Photodegradation Exposure to UV (e.g., 254 nm) and visible lightPhotolytic cleavage products.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Stability

Objective: To assess the stability of a this compound derivative under acidic and basic conditions.

Methodology:

  • Prepare stock solutions of the this compound derivative in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For acidic hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve a final drug concentration of approximately 1 mg/mL.

  • For basic hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final drug concentration of approximately 1 mg/mL.

  • For neutral hydrolysis, add an aliquot of the stock solution to purified water.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the this compound derivative from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to obtain spectra of all peaks).

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated for specificity by analyzing samples from forced degradation studies to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

degradation_pathway 3-Ethylrhodanine_Derivative This compound Derivative Hydrolysis Hydrolysis (e.g., NaOH) 3-Ethylrhodanine_Derivative->Hydrolysis Oxidation Oxidation (e.g., H2O2) 3-Ethylrhodanine_Derivative->Oxidation Photodegradation Photodegradation (UV/Vis Light) 3-Ethylrhodanine_Derivative->Photodegradation Thermal_Degradation Thermal Degradation (Heat) 3-Ethylrhodanine_Derivative->Thermal_Degradation Ring_Opened_Product Ring-Opened Product (Thioenolate) Hydrolysis->Ring_Opened_Product Oxidized_Products Oxidized Products (Sulfoxides, etc.) Oxidation->Oxidized_Products Photolytic_Products Photolytic Products Photodegradation->Photolytic_Products Thermal_Products Decomposition Products Thermal_Degradation->Thermal_Products

Caption: Potential degradation pathways of this compound derivatives.

experimental_workflow cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acidic_Hydrolysis Acidic Hydrolysis HPLC_UV HPLC-UV Analysis Acidic_Hydrolysis->HPLC_UV Basic_Hydrolysis Basic Hydrolysis Basic_Hydrolysis->HPLC_UV Oxidative_Degradation Oxidative Degradation Oxidative_Degradation->HPLC_UV Thermal_Degradation Thermal Degradation Thermal_Degradation->HPLC_UV Photodegradation Photodegradation Photodegradation->HPLC_UV LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS Degradation_Profile Degradation Profile LC_MS->Degradation_Profile Identify_Degradants Identification of Degradants LC_MS->Identify_Degradants Pathway_Elucidation Pathway Elucidation Identify_Degradants->Pathway_Elucidation 3-Ethylrhodanine_Derivative This compound Derivative 3-Ethylrhodanine_Derivative->Acidic_Hydrolysis 3-Ethylrhodanine_Derivative->Basic_Hydrolysis 3-Ethylrhodanine_Derivative->Oxidative_Degradation 3-Ethylrhodanine_Derivative->Thermal_Degradation 3-Ethylrhodanine_Derivative->Photodegradation

Caption: Workflow for forced degradation studies of this compound derivatives.

References

optimizing reaction conditions for the synthesis of 3-Ethylrhodanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Ethylrhodanine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 5-arylidene-3-ethylrhodanine derivatives?

A1: The most common and efficient method is a two-step process. The first step is the synthesis of the this compound core. The second step involves a Knoevenagel condensation of the this compound with a substituted aromatic or heteroaromatic aldehyde to yield the final 5-arylidene derivative.[1][2]

Q2: What is the Knoevenagel condensation in this context?

A2: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (in this case, the CH₂ group at the C-5 position of this compound) to a carbonyl group of an aldehyde.[3][4] This reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond, yielding the 5-arylidene-3-ethylrhodanine product.[3][5]

Q3: What types of catalysts are effective for the Knoevenagel condensation step?

A3: A variety of catalysts can be used. Common choices include weak organic bases like piperidine or triethylamine (TEA).[3][6] Some protocols utilize anhydrous sodium acetate in glacial acetic acid.[7] Additionally, environmentally friendly approaches have been developed using deep eutectic solvents like choline chloride:urea, which can proceed without a traditional catalyst.[1][4]

Q4: What solvents are typically used for these reactions?

A4: The choice of solvent depends on the specific protocol and catalyst. Commonly used solvents include glacial acetic acid, ethanol, and dimethyl sulfoxide (DMSO).[3][6][7][8] For greener synthesis, water or deep eutectic solvents are also employed.[1][4]

Troubleshooting Guide

Q1: My yield for the Knoevenagel condensation is very low. What are the possible causes and solutions?

A1: Low yields are a common issue and can stem from several factors:

  • Inactive Catalyst: The base catalyst (e.g., piperidine, TEA) may have degraded. Use a fresh bottle or distill the base before use.

  • Improper Reaction Temperature: The reaction may require heating. For instance, some Knoevenagel condensations are refluxed in glacial acetic acid or heated to 70-90°C in other solvents.[3][4][7] Ensure your reaction temperature is optimal for your specific substrates and catalyst system.

  • Purity of Reactants: Impurities in the this compound or the aldehyde can interfere with the reaction. Purify the starting materials by recrystallization or distillation if necessary.

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.

  • Solvent Choice: The solvent can significantly impact yield. If using a standard solvent like ethanol, consider switching to glacial acetic acid or DMSO to improve solubility and reaction rate.[3][7]

Q2: I am observing an unexpected by-product in my reaction. What could it be?

A2: A known by-product in the synthesis of rhodanine derivatives is the formation of a birhodanine, such as 3,3′-Diethyl-Δ5,5′-birhodanine.[8] This can occur under certain reaction conditions, particularly during reactions with specific aldehydes or in the presence of certain reagents.[8] Its formation can be minimized by carefully controlling stoichiometry and reaction temperature.

Q3: The purification of my final 5-arylidene-3-ethylrhodanine derivative is difficult. What is the best method?

A3: These derivatives are often crystalline solids that precipitate from the reaction mixture upon cooling.

  • Initial Purification: The most common method is filtration to collect the crude product.

  • Washing: Wash the collected solid with appropriate solvents to remove unreacted starting materials and impurities. A typical washing sequence is with water, followed by cold ethanol, and then diethyl ether.[7]

  • Recrystallization: If the product is still impure, recrystallization from a suitable solvent (e.g., acetic acid, ethanol) is the most effective purification technique.[6]

Q4: My reaction seems to have stalled and is not proceeding to completion. What should I do?

A4: If the reaction has stalled (as observed by TLC):

  • Add More Catalyst: A small additional amount of catalyst (e.g., a few drops of piperidine) can sometimes restart the reaction.

  • Increase Temperature: Gently increasing the reaction temperature may provide the necessary activation energy to push the reaction to completion.

  • Check for Moisture: The presence of water can sometimes hinder reactions that require anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents if specified by the protocol.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound (The Core)

This protocol is adapted from general methods for synthesizing N-substituted rhodanines from primary amines.[9][10]

  • Dithiocarbamate Formation: In a flask cooled in an ice bath, slowly add carbon disulfide (1.1 eq) to a solution of ethylamine (1.0 eq) in ethanol. Stir for 1-2 hours at low temperature.

  • Reaction with Chloroacetate: To the cooled mixture, add a solution of sodium chloroacetate (1.0 eq) in water. Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Cyclization: Acidify the reaction mixture by slowly pouring it into hot hydrochloric acid (e.g., 6N HCl).

  • Isolation: The this compound product will precipitate. Cool the mixture, collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Protocol 2: Knoevenagel Condensation for 5-Arylidene-3-ethylrhodanine Derivatives

This protocol is a generalized method based on common literature procedures.[3][6][7]

  • Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired aromatic aldehyde (1.0-1.2 eq), and a catalyst (e.g., anhydrous sodium acetate, 1.0 eq).

  • Solvent Addition: Add the chosen solvent, such as glacial acetic acid (enough to dissolve or suspend the reactants).

  • Reaction: Heat the mixture to reflux (typically around 118°C for acetic acid) for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of solution.

  • Purification: Collect the yellow crystals by filtration. Wash the crystals sequentially with water, cold ethanol, and diethyl ether to remove impurities.[7] Dry the final product under vacuum.

Data Presentation: Reaction Yields in Knoevenagel Condensation

The efficiency of the Knoevenagel condensation is highly dependent on the chosen conditions. The tables below summarize yields from different synthetic approaches.

Table 1: Yields using a Deep Eutectic Solvent (DES) [4]

Aldehyde SubstituentSolvent SystemTemperatureYield (%)
4-N(CH₃)₂Choline Chloride:Urea (1:2)90°C78
3-OCH₃, 4-OHCholine Chloride:Urea (1:2)90°C65
4-OHCholine Chloride:Urea (1:2)90°C58
H (Benzaldehyde)Choline Chloride:Urea (1:2)90°C45
2-OCH₃Choline Chloride:Urea (1:2)90°C10

Table 2: High-Efficiency Knoevenagel Condensation [3]

Rhodanine DerivativeAldehydeSolventTemperatureCatalystConversion (%)
Rhodanine4-(hexyloxy)benzaldehydeDMSO-d₆70°CTEA>98
Rhodanine-3-acetic acid4-(hexyloxy)benzaldehydeDMSO-d₆70°CTEA>98
Rhodanine4-(trifluoromethyl)benzaldehydeDMSO-d₆70°CTEA>98

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes in the synthesis of this compound derivatives.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Knoevenagel Condensation start_node Starting Materials (Ethylamine, CS₂, Chloroacetic Acid) p1 Synthesize Core start_node->p1 Reaction & Cyclization process_node process_node intermediate_node intermediate_node final_product 5-Arylidene-3-ethylrhodanine Derivative aldehyde_node Aromatic Aldehyde p2 Condensation (Base Catalyst, Heat) aldehyde_node->p2 int1 This compound p1->int1 int1->p2 p2->final_product Purification

Caption: General two-step workflow for the synthesis of 5-arylidene-3-ethylrhodanine derivatives.

Knoevenagel_Mechanism reactant_node reactant_node intermediate_node intermediate_node process_node process_node catalyst_node catalyst_node rhodanine This compound (Active Methylene) enolate Enolate Intermediate rhodanine->enolate - H⁺ base1 Base (e.g., Piperidine) base1->rhodanine aldol_adduct Aldol Adduct (Intermediate) enolate->aldol_adduct + R-CHO aldehyde Aromatic Aldehyde (R-CHO) aldehyde->enolate final_product 5-Arylidene Product + H₂O aldol_adduct->final_product Dehydration (-H₂O) base2 Base base2->aldol_adduct

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation for rhodanine derivatives.

References

Technical Support Center: Purification of 3-Ethylrhodanine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-ethylrhodanine derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.

Q1: My this compound derivative is not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. How can I get it to elute from the column?

A: This indicates that your compound is highly polar and strongly adsorbed to the silica gel.[1] To achieve elution, you can try the following:

  • Increase Solvent Polarity Further: A mixture of methanol in dichloromethane (e.g., 1-10% methanol) can be effective for very polar compounds.[2]

  • Use a Solvent System with a Basic Modifier: For rhodanine derivatives, which can be acidic, residual acidity on the silica gel can lead to strong, irreversible binding. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to your mobile phase can help neutralize the acidic sites on the silica gel and improve elution.[3][4]

  • Consider an Alternative Stationary Phase: If your compound remains immobile on silica gel, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.[1] For highly polar compounds, reversed-phase chromatography using a C18 stationary phase might also be a viable option.[3]

Q2: My this compound derivative is streaking on the TLC plate and the column fractions are impure. What can I do to improve the separation?

A: Streaking is often a sign of interactions between the compound and the stationary phase, or overloading. Here are some solutions:

  • Add a Modifier to the Mobile Phase: As mentioned previously, adding a small amount of a modifier like triethylamine or acetic acid (if your compound is basic) can prevent streaking by occupying the active sites on the silica gel.

  • Optimize the Solvent System: The choice of solvent is crucial for good separation.[5] Experiment with different solvent systems during your TLC analysis to find one that gives a good separation between your desired compound and impurities, ideally with an Rf value between 0.3 and 0.7 for your product.[5]

  • Dry Loading: If your compound is not very soluble in the mobile phase, it can lead to band broadening and streaking when loaded in a small amount of a stronger solvent. In such cases, a dry loading technique is recommended.[6]

  • Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude sample should be about 1-5% of the weight of the stationary phase.[3]

Q3: I'm observing decomposition of my this compound derivative on the column. How can I prevent this?

A: Decomposition on the column is often due to the acidic nature of silica gel.

  • Test for Stability: Before running a column, it's wise to check the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (decomposition products) have appeared.[1]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

  • Switch to a Different Stationary Phase: As mentioned before, using neutral or basic alumina, or Florisil, can be a good alternative for acid-sensitive compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for the purification of a new this compound derivative?

A: A good starting point for many organic compounds of intermediate polarity is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[2] You can begin by testing a range of ratios on a TLC plate (e.g., 10%, 20%, 50% ethyl acetate in hexanes) to find a system that gives your desired compound an Rf value of approximately 0.3-0.4.

Q2: How much silica gel should I use for my column?

A: The amount of silica gel depends on the difficulty of the separation and the amount of crude material. A general guideline is to use a 20:1 to 50:1 ratio of silica gel to crude material by weight.[7] For difficult separations, a higher ratio is recommended.

Q3: Should I use isocratic or gradient elution?

A: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the separation.

  • Isocratic elution is simpler and works well if the Rf values of your desired compound and the impurities are sufficiently different.

  • Gradient elution is more effective for separating complex mixtures with components of widely differing polarities. It allows for the faster elution of less polar compounds and then the efficient elution of more polar compounds by gradually increasing the polarity of the mobile phase.

Q4: How can I monitor the separation and identify the fractions containing my product?

A: Since most organic compounds are colorless, you will need to collect fractions and analyze them using Thin Layer Chromatography (TLC).[8][9] By spotting each fraction on a TLC plate alongside a spot of your crude mixture and a pure standard (if available), you can identify which fractions contain your purified product.

Data Presentation

Table 1: Example Solvent Systems for TLC Analysis of this compound Derivatives

Solvent System (v/v)PolarityCommon Applications
20% Ethyl Acetate in HexanesLowFor less polar derivatives.
50% Ethyl Acetate in HexanesMediumA good starting point for many derivatives.
100% Ethyl AcetateMedium-HighFor more polar derivatives.
5% Methanol in DichloromethaneHighFor highly polar derivatives that do not move in less polar systems.[2]
50% Ethyl Acetate in Hexanes + 0.5% TriethylamineMediumFor derivatives that streak on silica gel.

Table 2: Example Gradient Elution for Column Chromatography

This is a general example and should be optimized based on TLC results.

StepSolvent ASolvent B% BVolume (Column Volumes)Purpose
1HexanesEthyl Acetate102Elute very non-polar impurities.
2HexanesEthyl Acetate10 -> 505Elute the target this compound derivative.
3HexanesEthyl Acetate50 -> 1003Elute more polar impurities.
4-100% Ethyl Acetate1002Wash the column.

Experimental Protocols

Detailed Methodology for Flash Column Chromatography of a this compound Derivative

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (see Table 1 for examples) to find a system that provides good separation and an Rf value of ~0.3 for the desired product.

  • Column Preparation (Wet Packing Method):

    • Select a glass column of an appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Run the initial eluent through the column until the silica bed is stable and the solvent level is just above the top layer of sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution to form a free-flowing powder upon evaporation of the solvent.

    • Carefully add this silica gel-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

    • Begin collecting fractions in labeled test tubes.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your optimized protocol (see Table 2 for an example).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound derivative.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Problem Identified (e.g., Poor Separation, No Elution) check_tlc Review TLC Data (Rf, Spot Shape) start->check_tlc is_streaking Streaking or Tailing? check_tlc->is_streaking add_modifier Add Modifier to Mobile Phase (e.g., Triethylamine, Acetic Acid) is_streaking->add_modifier Yes is_rf_low Rf Too Low? is_streaking->is_rf_low No dry_load Use Dry Loading Technique add_modifier->dry_load end Successful Purification dry_load->end increase_polarity Increase Mobile Phase Polarity is_rf_low->increase_polarity Yes is_rf_high Rf Too High? is_rf_low->is_rf_high No increase_polarity->end decrease_polarity Decrease Mobile Phase Polarity is_rf_high->decrease_polarity Yes check_stability Compound Decomposition? is_rf_high->check_stability No decrease_polarity->end change_stationary_phase Change Stationary Phase (Alumina, Reversed-Phase) check_stability->change_stationary_phase Yes optimize_column Optimize Column Parameters (Column Size, Sample Load) check_stability->optimize_column No change_stationary_phase->end optimize_column->end

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow start Start: Crude this compound Derivative tlc 1. TLC Analysis (Optimize Solvent System) start->tlc prepare_column 2. Prepare Column (Wet Packing with Silica Gel) tlc->prepare_column load_sample 3. Load Sample (Dry Loading Recommended) prepare_column->load_sample elute 4. Elution (Isocratic or Gradient) load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

Caption: Experimental workflow for column chromatography purification.

References

strategies to avoid Michael addition side products with 3-Ethylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate and avoid the formation of Michael addition side products during Knoevenagel condensations with 3-Ethylrhodanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed during the Knoevenagel condensation with this compound?

The most common side reaction is a Michael addition, where a molecule of the starting material, this compound, acts as a nucleophile (Michael donor) and attacks the electron-deficient alkene of the newly formed Knoevenagel product (Michael acceptor). This results in the formation of a dimeric adduct, often referred to as a bis-rhodanine byproduct.[1]

Q2: What is the mechanism that leads to this Michael addition side product?

The Knoevenagel condensation is typically base-catalyzed. The base deprotonates the active methylene group (at the C5 position) of this compound, forming a stabilized carbanion or enolate.[2][3] This enolate then attacks the aldehyde to form the desired 5-arylidene-3-ethylrhodanine product. However, if unreacted this compound enolate remains in the mixture, it can perform a conjugate (1,4-) addition to the α,β-unsaturated system of the Knoevenagel product.[2][4][5][6]

G reactant This compound + Aldehyde enolate This compound Enolate (Michael Donor) reactant->enolate Deprotonation base Base (e.g., Piperidine, TEA) product Desired Knoevenagel Product (Michael Acceptor) enolate->product side_product Michael Adduct (Side Product) enolate->side_product Michael Addition product->side_product caption Reaction pathways in this compound condensations.

Caption: Reaction pathways in this compound condensations.

Q3: What factors promote the formation of the Michael addition side product?

Several factors can increase the likelihood of this unwanted side reaction:

  • Strong Bases: Using overly strong bases or high concentrations of base can generate a high concentration of the this compound enolate, which can persist after the aldehyde is consumed.

  • Reaction Time: Prolonged reaction times after the initial Knoevenagel condensation is complete can provide more opportunity for the Michael addition to occur.

  • Stoichiometry: Using an excess of this compound relative to the aldehyde ensures that a Michael donor is readily available to react with the product.

  • High Temperatures: Elevated temperatures can sometimes favor the thermodynamically controlled Michael adduct over the kinetically favored Knoevenagel product, although this is system-dependent.[7]

Troubleshooting Guide: Minimizing Michael Adduct Formation

This section provides specific strategies to suppress the formation of the Michael addition side product.

Issue 1: Significant amount of high molecular weight impurity observed by LC-MS, corresponding to the Michael adduct.

G start_node Problem: Michael Adduct Formation decision_node decision_node start_node->decision_node Analyze Conditions process_node1 Switch to milder base (e.g., Piperidine, TEA, L-Proline) decision_node->process_node1 Base is strong? (e.g., NaH, t-BuOK) process_node2 Monitor reaction by TLC/LC-MS. Quench immediately upon aldehyde consumption. decision_node->process_node2 Reaction time is long? process_node3 Attempt reaction at lower temperature (e.g., RT or 0°C). decision_node->process_node3 Temperature is high? process_node4 Consider greener solvents like Deep Eutectic Solvents (DES) which can improve yields. decision_node->process_node4 Solvent choice? process_node process_node end_node Desired Product Optimized process_node1->end_node process_node2->end_node process_node3->end_node process_node4->end_node caption Troubleshooting workflow for Michael adduct formation.

Caption: Troubleshooting workflow for Michael adduct formation.

Strategy 1: Optimize the Base and Catalyst System

  • Action: Switch from strong bases to milder, catalytic amounts of bases like piperidine, triethylamine (TEA), or L-proline.[8]

  • Rationale: Milder bases generate the enolate more slowly and in lower concentrations, favoring the reaction with the more electrophilic aldehyde over the Knoevenagel product. L-proline, in particular, has been shown to be effective in deep eutectic solvents, leading to high yields of the desired product.[9]

Strategy 2: Control Reaction Time and Temperature

  • Action: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting aldehyde is consumed, work up the reaction immediately. Attempting the reaction at a lower temperature may also slow the rate of the Michael addition relative to the Knoevenagel condensation.[7]

  • Rationale: The Michael addition is often slower than the initial condensation. By stopping the reaction promptly, the formation of the side product can be minimized.

Strategy 3: Adjust Stoichiometry

  • Action: Use a 1:1 stoichiometric ratio of this compound to the aldehyde, or even a slight excess of the aldehyde.

  • Rationale: This ensures that there is no excess this compound enolate available to act as a Michael donor once the primary reaction is complete.

Strategy 4: Consider Alternative Solvents

  • Action: Explore the use of Deep Eutectic Solvents (DES), such as a mixture of choline chloride and urea, or L-proline and glycerol.[9][10]

  • Rationale: These environmentally friendly solvents have been shown to promote high yields of the Knoevenagel product, often allowing for simple isolation by precipitation in water, which can prevent further side reactions during workup.[9]

Data Presentation: Condition Optimization

The choice of solvent and catalyst can significantly impact the yield of the desired 5-arylidenerhodanine product and suppress side reactions.

EntryAldehydeCatalyst/Solvent SystemTemp (°C)Time (h)Yield (%)Reference
1VanillinProline/Glycerol (1:2)RT257[9]
2VanillinProline/Glycerol (1:2)60194[9]
3VanillinCholine Chloride/Urea90-53[9][10]
4Various AromaticAlum (15 mol%) / Water (MW)-0.05-0.185-95[11]
5Various AromaticTriethylamine (TEA) / DMSO700.5>98[8]

Experimental Protocols

Protocol 1: High-Yield Knoevenagel Condensation using L-Proline/Glycerol DES[9]

This protocol is optimized for high yield and minimal side product formation.

  • Preparation of DES: Prepare the L-proline/glycerol (1:2 molar ratio) deep eutectic solvent by mixing L-proline and glycerol and heating at 80°C with stirring until a clear, homogeneous liquid is formed. Cool to the desired reaction temperature.

  • Reaction Setup: In a round-bottom flask, add the aldehyde (1.0 mmol) and this compound (1.0 mmol) to the prepared Pro/Gly DES (approx. 2 mL).

  • Reaction: Stir the mixture at 60°C for 1 hour. Monitor the reaction progress by TLC.

  • Workup: After completion, add water to the reaction mixture. The pure product will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and dry to obtain the 5-arylidene-3-ethylrhodanine. This method often yields a product pure enough to not require further column chromatography.[9]

Protocol 2: Rapid Microwave-Assisted Synthesis in Water[11]

This protocol offers a fast and environmentally friendly alternative.

  • Reaction Setup: In a microwave-safe vessel, combine this compound (20 mmol), the aromatic aldehyde (20 mmol), and alum (KAl(SO₄)₂·12H₂O) (3 mmol, 15 mol%) in water.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 600 watts, applying power in intermittent 30-second intervals for a total of 3-6 minutes.

  • Monitoring: Check for the completion of the reaction by TLC.

  • Isolation: Pour the cooled reaction mixture onto crushed ice. The solid product will separate.

  • Purification: Collect the solid by filtration, dry it, and recrystallize from ethanol to yield the pure product. This method reports excellent yields without byproducts.[11]

References

challenges in the scale-up synthesis of 3-Ethylrhodanine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Ethylrhodanine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound compounds in a question-and-answer format.

Issue 1: Low Product Yield

Q: My reaction yield for this compound (or its 5-substituted derivative) is consistently low. What are the potential causes and how can I improve it?

A: Low yields are a frequent challenge in rhodanine synthesis and can stem from several factors. A systematic approach is necessary to identify and resolve the issue.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure starting materials are consumed before workup. Consider extending the reaction time or increasing the temperature, but be mindful of potential side product formation.[1]

  • Purity of Reactants: Impurities in starting materials like ethylamine, carbon disulfide, chloroacetic acid, or the aldehyde can interfere with the reaction, leading to side products and reduced yields.[1]

    • Solution: Use high-purity, anhydrous reagents and solvents. Purify starting materials if their quality is uncertain.

  • Suboptimal Reaction Conditions: Temperature and pH are critical parameters. For instance, in Knoevenagel condensations to form 5-arylidene derivatives, the catalyst (e.g., piperidine, sodium acetate) and solvent choice (e.g., ethanol, glacial acetic acid) significantly impact the reaction rate and yield.[2][3]

    • Solution: Perform small-scale optimization studies to determine the ideal temperature, catalyst loading, and solvent for your specific substrate. Ensure consistent and accurate control of these parameters during scale-up.

  • Side Reactions: The active methylene group at the C5 position of the rhodanine ring is susceptible to various reactions. Self-condensation or reaction with impurities can lead to by-products such as 3,3′-Diethyl-Δ5,5′-birhodanine.[4]

    • Solution: Analyze the crude product by NMR or LC-MS to identify major by-products. Adjusting reaction conditions, such as temperature or the rate of reagent addition, can often minimize side reactions.

  • Product Loss During Workup/Purification: The product may be lost during extraction, filtration, or recrystallization steps.

    • Solution: Optimize the purification protocol. Ensure the chosen recrystallization solvent provides good recovery. If using column chromatography, select an appropriate solvent system to avoid product loss on the column. For large-scale operations, methods like tangential flow filtration can be more efficient than traditional filtration.[5]

dot

G cluster_input Diagnosis cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions cluster_output Outcome start Low Yield Observed purity Check Reactant Purity (e.g., via NMR, GC) start->purity conditions Verify Reaction Conditions (Temp, Time, pH, Catalyst) purify_reagents Purify/Source Higher-Grade Reagents purity->purify_reagents side_products Analyze for Side Products (e.g., via TLC, LC-MS) optimize_conditions Optimize Reaction Parameters conditions->optimize_conditions purification Review Purification Protocol (Solvent choice, Technique) modify_conditions Modify Conditions to Minimize Side Reactions side_products->modify_conditions optimize_purification Optimize Workup & Purification Steps purification->optimize_purification end_node Improved Yield purify_reagents->end_node optimize_conditions->end_node modify_conditions->end_node optimize_purification->end_node G cluster_reactants Reactants cluster_products Products rhodanine This compound side_product2 Side Product Birhodanine By-product rhodanine->side_product2 Self-Reaction/ Oxidation catalyst Catalyst (e.g., NaOAc) Solvent (e.g., Acetic Acid) rhodanine->catalyst aldehyde Aldehyde (R-CHO) aldehyde->catalyst main_product Desired Product (Z)-5-Arylidene-3-ethylrhodanine side_product1 Side Product (E)-Isomer catalyst->main_product Knoevenagel Condensation catalyst->side_product1 Isomerization G start Start reagents 1. Charge reactor with Ethylamine and H₂O/EtOH. Cool in an ice bath. start->reagents cs2 2. Add Carbon Disulfide (CS₂) dropwise while maintaining temperature < 10 °C. reagents->cs2 stir1 3. Stir for 1-2 hours to form the dithiocarbamate intermediate. cs2->stir1 chloroacetic 4. Add a solution of Sodium Chloroacetate dropwise. stir1->chloroacetic heat 5. Heat the reaction mixture to reflux for 2-4 hours. chloroacetic->heat acidify 6. Cool and acidify with dilute HCl to pH 1-2 to precipitate the product. heat->acidify filter 7. Filter the solid product. acidify->filter wash 8. Wash the cake with cold water until neutral. filter->wash dry 9. Dry the product under vacuum. wash->dry purify 10. (Optional) Purify further by recrystallization from ethanol. dry->purify end_node Final Product: This compound purify->end_node

References

Technical Support Center: Improving the Solubility of 3-Ethylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the solubility of 3-Ethylrhodanine derivatives for biological testing.

Troubleshooting Guide

This guide addresses specific issues encountered during experimental work with this compound derivatives.

Q: My this compound derivative was fully dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening and how can I fix it?

A: This common phenomenon is known as "precipitation upon dilution" or "solvent shock."[1][2] It occurs because your compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous environment of your buffer.[1] When the DMSO stock is added to the buffer, the solvent polarity increases dramatically, causing the compound to "crash out" of the solution.[1]

Follow these troubleshooting steps to mitigate this issue:

  • Check DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination can reduce its solvating power for hydrophobic compounds.[1] Always use anhydrous (dry) DMSO and store it in small, tightly sealed aliquots to prevent moisture absorption.[1]

  • Modify Your Dilution Technique: The way you mix the solutions is critical.

    • Reverse Dilution: Instead of adding the small volume of DMSO stock to the large volume of buffer, try the reverse. While gently vortexing the buffer, add the DMSO stock dropwise.[1] This method ensures the DMSO is dispersed rapidly, preventing localized areas of high compound concentration that can initiate precipitation.[1]

    • Intermediate Dilution Step: Avoid diluting from a high-concentration stock directly into the final assay volume.[2] First, create an intermediate dilution in your cell culture medium or buffer, and then perform the final dilution.[2]

  • Use Physical Solubilization Aids:

    • Gentle Heating: Warming the solution to 37°C can increase the solubility of some compounds.[2]

    • Sonication: Using an ultrasonic bath is a highly effective method to aid dissolution, especially for stubborn compounds.[2]

  • Optimize Final DMSO Concentration: A slightly higher final concentration of DMSO in your assay can help keep the compound in solution.[2] However, be cautious, as DMSO can be toxic to cells. Most cell lines can tolerate DMSO up to 0.5%, but some sensitive lines may be affected by concentrations as low as 0.1%.[1] It is crucial to run a vehicle control experiment to determine the maximum DMSO tolerance for your specific cell line and assay duration.[1][3]

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[] Ensure the pH of your final aqueous solution is one where your specific derivative has maximum solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting strategies for solubilizing novel this compound derivatives for biological screening?

A1: For initial screening, the primary goal is to prepare a concentrated stock solution and then achieve a final concentration in an aqueous medium that is suitable for the assay.

  • Primary Stock Solution: Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for screening purposes.[5][6]

  • Improving Aqueous Solubility: If precipitation occurs upon dilution, several strategies can be employed:

    • Co-solvents: Using a mixture of solvents can increase solubility.[7] Common co-solvents that are miscible with water include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[][5][8] These agents work by reducing the polarity of the aqueous medium.[5]

    • pH Adjustment: For rhodanine derivatives with ionizable groups (like a carboxylic acid), adjusting the pH of the buffer can significantly increase solubility.[][9]

    • Salt Formation: Converting an ionizable derivative into a salt is a highly effective method to enhance solubility by orders of magnitude.[5][10] This is particularly relevant for rhodanine-3-acetic acid derivatives, which can be converted into salts to overcome poor water solubility.[11]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules in their central cavity, forming inclusion complexes that are more water-soluble.[12][13] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used in pharmaceutical formulations.[5][13]

Q2: How can I quickly determine the kinetic solubility of my compound?

A2: A kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility under non-equilibrium conditions.[6][14] The general procedure involves dissolving the compound in DMSO to make a concentrated stock solution, which is then gradually added to an aqueous buffer.[6] The point at which the compound precipitates is measured and defined as its kinetic solubility.[6]

Common high-throughput detection methods include:

  • Nephelometry: A laser-based method that measures the light scattered by undissolved particles (precipitate) in the solution.[14][15]

  • Direct UV Spectroscopy: After the solution is incubated, it is filtered to remove any precipitate. The concentration of the dissolved compound remaining in the filtrate is then quantified using a UV spectrophotometer.[6][15]

Q3: Can structural modifications to the this compound scaffold improve its solubility?

A3: Yes, medicinal chemistry strategies can be employed to improve solubility. A key example within the rhodanine class is the introduction of a carboxylic acid moiety at the N-3 position to create rhodanine-3-acetic acid derivatives.[11][16] This acidic handle provides an ionizable site, allowing for the formation of various salts (e.g., sodium or hydrochloride salts), which typically exhibit significantly higher aqueous solubility than the parent acid.[11] This approach is a well-established principle in drug design to enhance the physicochemical properties of a lead compound.[10][17]

Quantitative Data Summary

The following table summarizes common solubilization strategies and their general effectiveness for poorly soluble compounds like this compound derivatives.

Solubilization StrategyMechanism of ActionTypical Solvents/AgentsGeneral EffectivenessKey Considerations
Co-solvency [5]Reduces the polarity of the solvent mixture, making it more favorable for hydrophobic compounds.[]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400).[5][8]Moderate to HighCan precipitate upon high dilution. Potential for solvent toxicity in cell-based assays.[5]
pH Adjustment []Increases the fraction of the compound in its ionized (more soluble) form for acidic or basic molecules.[9]Acidic or basic buffers (e.g., HCl, NaOH).High (for ionizable drugs)Only effective for compounds with a suitable pKa. The required pH may not be compatible with the biological assay.
Salt Formation Converts the parent drug into a salt form, which often has a more favorable crystal lattice energy and higher solubility.[10]Hydrochloride, sodium, tosylate salts.[5]Very High (>1000-fold increase possible).[5]The compound must have an ionizable functional group (acidic or basic).
Complexation [12]Encapsulates the poorly soluble drug within a larger, water-soluble host molecule.[18]Cyclodextrins (e.g., HP-β-CD, SBE-β-CD).[5][19]HighThe geometry of the drug must fit within the cyclodextrin cavity. Can be expensive for large-scale use.[18]
Use of Surfactants [5]Form micelles in the aqueous phase that encapsulate the hydrophobic drug.[8]Tween 80, Poloxamers, Sodium Dodecyl Sulfate (SDS).[5][8]Moderate to HighCan interfere with certain biological assays or membrane integrity. Potential for toxicity.[5]
Detailed Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions for Cell-Based Assays

This protocol describes a standard method for preparing a DMSO stock solution and diluting it into an aqueous medium while minimizing precipitation.

Materials:

  • This compound derivative (solid powder)

  • Anhydrous DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare High-Concentration Primary Stock (e.g., 50 mM in DMSO):

    • Tare a sterile, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh a precise amount of the this compound derivative (e.g., 5-10 mg).

    • Calculate the volume of anhydrous DMSO required to achieve a 50 mM concentration.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. If needed, use a brief sonication step.[2] This is your primary stock solution.

    • Store the primary stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture absorption.[20]

  • Prepare Intermediate Dilution (e.g., 1 mM in Medium):

    • Thaw one aliquot of the 50 mM primary stock.

    • In a new sterile tube, add 490 µL of pre-warmed (37°C) cell culture medium or PBS.

    • Add 10 µL of the 50 mM primary stock to the medium.

    • Mix immediately but gently by flicking the tube or pipetting up and down slowly. Do not vortex vigorously. This creates a 1 mM intermediate solution with 2% DMSO.

  • Prepare Final Working Solution (e.g., 10 µM in Medium):

    • Dispense the required volume of cell culture medium into your assay plate (e.g., 990 µL into a well).

    • Add 10 µL of the 1 mM intermediate solution to the medium in the well.

    • Mix gently by swirling the plate or by pipetting.

    • The final concentration will be 10 µM with a final DMSO concentration of 0.02%, which is well-tolerated by most cell lines.

Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry

This protocol outlines a rapid method to assess the kinetic solubility of a compound using a plate-based nephelometer.[15]

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Clear 96-well or 384-well microtiter plates

  • Laser-based nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Plate Setup:

    • Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of the microtiter plate. Include DMSO-only wells as a negative control.

  • Buffer Addition:

    • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., add 198 µL of PBS for a final concentration of 100 µM and 1% DMSO).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Mix the contents thoroughly on a plate shaker for 1-2 minutes.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1-2 hours).[15]

  • Measurement:

    • Place the plate into the nephelometer.

    • Measure the light scattering in each well. An increase in light scattering relative to the DMSO control indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in light scattering above the background (DMSO control) level.

Visual Guides & Diagrams

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Compound Precipitates from DMSO stock in Aqueous Buffer q1 Is DMSO stock old or frequently opened? start->q1 sol1 Use fresh, anhydrous DMSO. Store in single-use aliquots. q1->sol1 Yes q2 How was the dilution performed? q1->q2 No sol1->q2 sol2 Try 'Reverse Dilution': Add DMSO stock dropwise to vortexing buffer. q2->sol2 Standard (Stock to Buffer) sol3 Use an intermediate dilution step in buffer or medium. q2->sol3 Standard (Stock to Buffer) q3 Is the final solution clear? sol2->q3 sol3->q3 success Problem Solved. Proceed with Assay. q3->success Yes q4 Can assay tolerate more advanced methods? q3->q4 No sol4 Try Co-solvents (Ethanol, PEG) or Complexation (Cyclodextrin). q4->sol4 Yes sol5 Check buffer pH. Adjust if compound is ionizable. q4->sol5 Yes end Consult Formulation Specialist q4->end No sol4->end sol5->end

Caption: A flowchart for troubleshooting compound precipitation issues.

Diagram 2: Representative Kinase Signaling Pathway Targeted by Inhibitors

G cluster_pathway MAPK/ERK Signaling Cascade rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Rhodanine Derivative (Inhibitor) inhibitor->raf

Caption: Simplified MAPK/ERK pathway, a common target for rhodanine-based inhibitors.

References

analytical methods for detecting impurities in 3-Ethylrhodanine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 3-Ethylrhodanine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to support the detection and quantification of impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for analyzing impurities in this compound?

A1: The most prevalent and effective techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is highly versatile for separating a wide range of non-volatile organic impurities, while GC-MS is ideal for identifying volatile impurities and residual solvents.[3][4] For structural elucidation of unknown impurities, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are also employed.[1]

Q2: What types of impurities can be expected in a this compound sample?

A2: Impurities in this compound can be categorized as follows:

  • Organic Impurities: These arise from the manufacturing process and include starting materials, by-products from side reactions, and intermediates.[5][6] For example, unreacted rhodanine or ethylamine could be present.

  • Degradation Products: These form when this compound is exposed to stress conditions such as acid, base, heat, light, or oxidation.[7]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[4]

Q3: Why is my HPLC baseline noisy or drifting while analyzing this compound?

A3: A noisy or drifting baseline can be caused by several factors. Common causes include:

  • Mobile Phase Issues: Improperly degassed mobile phase, immiscible solvents, or contamination.

  • System Leaks: Loose fittings in the pump, injector, or column connections.

  • Detector Problems: A failing lamp or a contaminated flow cell.

  • Column Contamination: Buildup of strongly retained compounds on the column.

Ensure your mobile phase is freshly prepared and thoroughly degassed. Purge the system to remove air bubbles and check all fittings for leaks. If the problem persists, cleaning the detector flow cell or replacing the column may be necessary.

Q4: I am observing unexpected peaks in my chromatogram. What could be the cause?

A4: Unexpected peaks, often called "ghost peaks," can originate from several sources:

  • Sample Carryover: Residual sample from a previous injection remaining in the injector or column.

  • Contaminated Solvents: Impurities present in the mobile phase or the sample diluent.

  • Sample Degradation: The sample may be degrading in the vial while waiting for injection.

  • Air Bubbles: Small air bubbles in the system can cause spurious peaks.

To troubleshoot, inject a blank (diluent only) to see if the peaks persist. If they do, the issue is likely with the mobile phase or system contamination. If the peaks only appear after a sample injection, it points to carryover or sample degradation.

Analytical Methodologies & Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general starting point for developing a validated HPLC method for the purity analysis of this compound and its related substances. Method optimization will be required for specific impurity profiles.

Experimental Protocol:

  • Chromatographic System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for rhodanine derivatives.[8]

  • Mobile Phase Preparation:

    • Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Phase B: Acetonitrile.

    • Filter and degas both phases before use.

  • Gradient Elution:

    Time (min) % Phase A % Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[10]

Method Validation Summary

The following table summarizes typical validation parameters for an HPLC impurity method. Actual values must be determined experimentally.

ParameterTypical Acceptance CriteriaPurpose
Specificity Peak purity index > 0.995. No interference from blank/placebo at the retention time of the analyte and known impurities.Ensures the method accurately measures the analyte without interference.
Linearity (R²) ≥ 0.999Confirms a proportional relationship between detector response and concentration.
Accuracy (% Recovery) 98.0% - 102.0% for known impurities.[11]Measures the closeness of the test results to the true value.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 5.0%.[11][12]Demonstrates the consistency and reproducibility of the method.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness %RSD ≤ 5% after minor changes in method parameters (e.g., pH, flow rate, column temperature).[9]Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.

Troubleshooting Guides

HPLC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High Backpressure 1. Blockage in the column inlet frit or tubing. 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Reverse-flush the column (disconnected from the detector). 2. Filter all samples and mobile phases through a 0.45 µm filter. 3. Ensure mobile phase components are miscible and buffers do not precipitate in organic solvent.
Peak Tailing 1. Column degradation (active sites). 2. Sample overload. 3. Mismatch between sample solvent and mobile phase.1. Use a new column or a column with end-capping. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase if possible.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven for stable temperature control. 3. Degas the mobile phase and purge the pump.
No Peaks Detected 1. Detector lamp is off. 2. No sample injected (injector issue). 3. Incorrect detector wavelength.1. Check and replace the detector lamp if necessary. 2. Manually check the injector for proper function. 3. Verify the detector is set to the correct wavelength for this compound.

Visual Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing Sample This compound Sample Prep Prepare Sample (1 mg/mL in Diluent) Sample->Prep Filter Filter (0.45 µm) Prep->Filter HPLC HPLC-UV/PDA Analysis (Purity & Known Impurities) Filter->HPLC GCMS GC-MS Analysis (Volatile Impurities) Filter->GCMS Quant Quantify Impurities HPLC->Quant ID Identify Unknowns (if LC-MS/GC-MS used) GCMS->ID Report Generate Report Quant->Report ID->Report

Caption: General workflow for the analysis of impurities in this compound samples.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Causes & Solutions Start Problem: Unexpected Peaks in Chromatogram Blank Inject Blank (Mobile Phase/Diluent) Start->Blank Peak_Persists Does the peak persist? Blank->Peak_Persists Solvent_Cont Cause: Solvent/System Contamination Solution: Prepare fresh mobile phase, clean system. Peak_Persists->Solvent_Cont Yes Carryover Cause: Sample Carryover Solution: Implement needle wash, inject blanks between samples. Peak_Persists->Carryover No

Caption: Troubleshooting logic for investigating unexpected peaks in an HPLC chromatogram.

References

Technical Support Center: Managing Steric Hindrance in Reactions Involving 3-Ethylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethylrhodanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect reactions with this compound?

A1: Steric hindrance is a phenomenon that occurs when the size of atoms or groups of atoms in a molecule prevents or slows down a chemical reaction.[1] In the context of this compound, the bulky ethyl group on the nitrogen and the spatial arrangement of the rhodanine ring can impede the approach of reactants to the active methylene group at the C-5 position. This is particularly problematic in Knoevenagel condensation reactions with bulky aldehydes or ketones, often leading to lower yields and slower reaction rates.[2]

Q2: I am observing very low yields in my Knoevenagel condensation of this compound with a sterically hindered aldehyde. What are the likely causes and how can I improve the yield?

A2: Low yields in this reaction are a common issue stemming from steric hindrance. Several factors could be contributing:

  • Inefficient Catalyst: The catalyst you are using may not be effective enough to overcome the energy barrier imposed by steric hindrance.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Conventional heating might not provide enough energy to overcome the steric barrier efficiently.

  • Reversibility of the Reaction: The Knoevenagel condensation is a reversible reaction. If the product is sterically crowded, the equilibrium may favor the starting materials.

To improve the yield, consider the following troubleshooting steps:

  • Catalyst Selection: Switch to a more effective catalyst. While traditional bases like piperidine or triethylamine are common, consider using a Lewis acid catalyst or a heterogeneous catalyst which can sometimes offer better performance in sterically demanding reactions.

  • Solvent Optimization: The choice of solvent can significantly impact the reaction.[3][4] Polar aprotic solvents like DMF or DMSO can often help to stabilize charged intermediates and may facilitate the reaction. Experiment with different solvents to find the optimal one for your specific substrates.

  • Employ Advanced Synthesis Techniques: Techniques like microwave irradiation or ultrasound can dramatically improve yields and reduce reaction times by providing localized energy to overcome the activation barrier.[5][6]

  • Increase Reactant Concentration or Temperature: Carefully increasing the concentration of the less hindered reactant or raising the reaction temperature can sometimes push the equilibrium towards the product. However, be mindful of potential side reactions at higher temperatures.

Q3: Can I use a protecting group to temporarily block the active methylene group of this compound to direct a reaction elsewhere on the molecule?

A3: While theoretically possible, protecting the active methylene group at C-5 of this compound is not a common strategy. The high acidity of the methylene protons makes it the most reactive site for many reactions. Introducing a protecting group would require a multi-step process of protection and deprotection, which can lower the overall yield.[2][7][8] It is often more practical to explore alternative synthetic routes or use directing groups on other parts of the molecule if you wish to achieve reactivity at a different position.

Troubleshooting Guides

Problem 1: Low to no product formation in the Knoevenagel condensation of this compound with a bulky ketone.
Potential Cause Troubleshooting Step Expected Outcome
High Steric Hindrance from the Ketone Switch from conventional heating to microwave irradiation.Increased reaction rate and yield due to efficient localized heating.[9][10]
Employ ultrasound-assisted synthesis.Enhanced mass transfer and cavitation effects can overcome steric barriers.[6]
Consider using a more reactive derivative of the ketone if possible.A less hindered electrophile will react more readily.
Ineffective Catalyst Screen a variety of catalysts, including Lewis acids (e.g., TiCl₄, ZnCl₂) and different bases (e.g., DBU, piperidinium acetate).Identification of a catalyst that provides a lower energy pathway for the reaction.
Unfavorable Solvent Test a range of solvents with varying polarities (e.g., toluene, ethanol, DMF, DMSO).[3][4]Improved solubility of reactants and stabilization of the transition state can lead to higher yields.
Problem 2: Formation of significant side products in the reaction.
Potential Cause Troubleshooting Step Expected Outcome
Self-condensation of this compound Add the aldehyde or ketone to the reaction mixture before adding the base catalyst.Minimizes the concentration of the this compound enolate available for self-condensation.
Decomposition at High Temperatures Lower the reaction temperature and extend the reaction time.Reduced thermal degradation of reactants and products.
Use microwave synthesis with precise temperature control.Minimizes exposure to high temperatures for extended periods.[5][11]
Undesired Reactions with Functional Groups If your reactants have other sensitive functional groups, consider using protecting groups for those sites.[2][7]Prevents unwanted side reactions and improves the yield of the desired product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation of Rhodanine Derivatives with Aromatic Aldehydes.

Rhodanine Derivative Aldehyde Catalyst Solvent Method Time Yield (%) Reference
Rhodanine-3-acetic acid4-MethoxybenzaldehydeTriethylamineDMSO-d6Conventional0.5 h>99[12]
Rhodanine-3-acetic acid4-NitrobenzaldehydeTriethylamineDMSO-d6Conventional0.5 h>99[12]
3-Allylrhodanine4-NitrobenzaldehydeSodium AcetateAcetic AcidReflux5 h95
VariousVarious Aromatic AldehydesPiperazineSolvent-freeMicrowave2-15 minGood[10]
VariousVarious Aromatic AldehydesHydroxyapatiteSolvent-freeMicrowaveShortHigh[5][11]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of this compound with an Aromatic Aldehyde under Conventional Heating.
  • To a round-bottom flask, add this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent).

  • Add a suitable solvent, such as ethanol or glacial acetic acid.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 equivalents).

  • The mixture of 3-allylrhodanine (10 mmol), anhydrous sodium acetate (10 mmol) and 4-nitrobenzaldehyde (12.5 mmol) was refluxed in 10 mL of glacial acetic acid for 5 h.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol or water).

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Knoevenagel Condensation of this compound.
  • In a microwave-safe reaction vessel, combine this compound (1 equivalent), the aldehyde (1 equivalent), and a catalyst (e.g., piperazine or hydroxyapatite).[5][10]

  • If a solvent is used, add it to the vessel (note: many microwave reactions can be run solvent-free).

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature and irradiation time (e.g., 100-150 °C for 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (filtration or purification by chromatography).

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Reaction check_sterics Is the other reactant sterically hindered? start->check_sterics yes_sterics Yes check_sterics->yes_sterics Yes no_sterics No check_sterics->no_sterics No use_mw_us Employ Microwave or Ultrasound yes_sterics->use_mw_us optimize_catalyst Optimize Catalyst and Solvent no_sterics->optimize_catalyst change_conditions Modify Reaction Conditions check_side_reactions Are there significant side reactions? change_conditions->check_side_reactions use_mw_us->change_conditions optimize_catalyst->change_conditions yes_side_reactions Yes check_side_reactions->yes_side_reactions Yes no_side_reactions No check_side_reactions->no_side_reactions No modify_reagents Modify Reagent Addition Order yes_side_reactions->modify_reagents protecting_group Consider Protecting Groups for other functionalities yes_side_reactions->protecting_group purification Optimize Purification no_side_reactions->purification end Improved Yield purification->end modify_reagents->end protecting_group->end

Caption: Troubleshooting workflow for low-yield reactions involving this compound.

Steric_Hindrance_Factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions This compound This compound Steric Hindrance Steric Hindrance This compound->Steric Hindrance Bulky Reactant Bulky Reactant Bulky Reactant->Steric Hindrance Catalyst Catalyst Catalyst->Steric Hindrance mitigates Solvent Solvent Solvent->Steric Hindrance influences Temperature Temperature Temperature->Steric Hindrance overcomes Low Yield / Slow Reaction Low Yield / Slow Reaction Steric Hindrance->Low Yield / Slow Reaction

References

Validation & Comparative

A Comparative Analysis of 3-Ethylrhodanine and N-methylrhodanine Reactivity in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between closely related building blocks is crucial for efficient synthesis and the development of novel therapeutics. This guide provides a comparative overview of the reactivity of 3-Ethylrhodanine and N-methylrhodanine, focusing on their application in the Knoevenagel condensation, a key reaction for the synthesis of 5-ylidene-rhodanine derivatives, which are prominent scaffolds in medicinal chemistry.

Data Presentation

As no direct comparative experimental data for reaction rates or yields under identical conditions were found in the public domain, a quantitative comparison table cannot be provided. However, numerous studies report high yields (typically >90%) for the Knoevenagel condensation of both N-ethyl and N-methylrhodanine with various aromatic aldehydes under optimized conditions.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for the Knoevenagel condensation of N-substituted rhodanines with aromatic aldehydes, which can be adapted for both this compound and N-methylrhodanine.

General Procedure for the Synthesis of 5-Arylmethylidene-N-substituted-rhodanines

This procedure is based on typical Knoevenagel condensation reactions found in the literature.[1][2]

Materials:

  • N-substituted rhodanine (this compound or N-methylrhodanine) (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Catalyst: Piperidine or triethylamine (0.1-0.2 eq) or a solid-supported base.

  • Solvent: Ethanol, acetic acid, or a green solvent like water or a deep eutectic solvent.[1]

Procedure:

  • To a solution of the N-substituted rhodanine (1.0 eq) and the aromatic aldehyde (1.0 eq) in the chosen solvent, add the basic catalyst (e.g., piperidine or triethylamine).

  • The reaction mixture is then stirred at a temperature ranging from room temperature to reflux (typically 60-80 °C) for a period of 1 to 6 hours.[1][2]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.

  • The collected solid is washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and catalyst.

  • The product is then dried under vacuum to yield the pure 5-arylmethylidene-N-substituted-rhodanine. Further purification, if necessary, can be achieved by recrystallization.

Mandatory Visualization

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Workup This compound This compound Condensation Knoevenagel Condensation This compound->Condensation N-methylrhodanine N-methylrhodanine N-methylrhodanine->Condensation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Condensation Base_Catalyst Base Catalyst (e.g., Piperidine, TEA) Base_Catalyst->Condensation Solvent_Heat Solvent & Heat Solvent_Heat->Condensation Product 5-Arylmethylidene-rhodanine Condensation->Product Filtration Filtration Product->Filtration Purification Purification Filtration->Purification

Caption: Experimental workflow for the Knoevenagel condensation.

Reactivity_Comparison_Logic cluster_substituents N-Substituents cluster_effects Electronic Effects cluster_reactivity Predicted Reactivity Ethyl Ethyl Inductive_Effect Inductive Effect (+I) Ethyl->Inductive_Effect Methyl Methyl Methyl->Inductive_Effect Reactivity_Outcome Similar Reactivity in Knoevenagel Condensation Inductive_Effect->Reactivity_Outcome Minimal difference in effect

Caption: Logical relationship of N-substituent effects on reactivity.

References

A Comparative Guide to 3-Ethylrhodanine and Other Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Heterocyclic compounds, with their diverse structures and rich chemical space, have proven to be a cornerstone of modern therapeutics. Among these, the rhodanine scaffold, and specifically its 3-ethyl derivative, has garnered significant attention. This guide provides an objective comparison of 3-ethylrhodanine with other prominent five-membered heterocyclic scaffolds: oxazolidinones, thiazolidinediones, hydantoins, and succinimides. The comparison is supported by experimental data on their biological activities and pharmacokinetic profiles, detailed experimental protocols for key assays, and visualizations of relevant workflows and structures to aid in rational drug design.

Introduction to Heterocyclic Scaffolds

Heterocyclic scaffolds are cyclic compounds containing at least one heteroatom in the ring. They are of immense interest in drug discovery due to their ability to engage in various biological interactions and serve as versatile platforms for chemical modification.[1]

  • This compound: A derivative of the rhodanine core (2-thioxo-4-thiazolidinone), which is recognized as a privileged scaffold in medicinal chemistry.[2] Rhodanine-based compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and antitumor effects.[3][4] The 3-ethyl substitution is a common modification explored in structure-activity relationship (SAR) studies.

  • Oxazolidinones: A class of synthetic antibacterial agents with a unique mechanism of action involving the inhibition of bacterial protein synthesis.[5][6] Linezolid is a well-known example, effective against multidrug-resistant Gram-positive bacteria.[5][7]

  • Thiazolidinediones (TZDs): Often referred to as "glitazones," this class of compounds are well-known for their use in the treatment of type 2 diabetes.[8] They act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ).[8]

  • Hydantoins: This scaffold is present in several established drugs, most notably as anticonvulsants like phenytoin.[9][10][11] Their structure allows for diverse substitutions, leading to a broad range of biological activities.

  • Succinimides: Primarily known for their use as anticonvulsant drugs, such as ethosuximide, for the management of absence seizures.[12][13]

Comparative Biological Activity

The following tables summarize the in vitro biological activity of derivatives of the compared heterocyclic scaffolds against various cancer cell lines and bacterial strains. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Scaffold DerivativeCancer Cell LineIC50 (µM)Reference
Rhodanine Derivative (Compound 45) HL-60 (Leukemia)1.2[14]
K-562 (Leukemia)1.5[14]
HT-1080 (Fibrosarcoma)8.7[14]
Rhodanine Derivative (Compound 38) A2780 (Ovarian)4.4[3]
A2780cisR (Ovarian, Cisplatin-resistant)3.3[3]
Thiazolidinedione Derivative (T21) Huh7 (Hepatocellular Carcinoma)~2-16[15][16]
Plc/Prf/5 (Hepatocellular Carcinoma)~2-16[15][16]
Snu449 (Hepatocellular Carcinoma)~2-16[15][16]
HepG2 (Hepatocellular Carcinoma)~2-16[15][16]
Hep3B (Hepatocellular Carcinoma)~2-16[15][16]
MCF-7 (Breast Cancer)~2-16[15][16]
Hydantoin Derivative (Compound 4) SW480 (Colon Cancer)16.8[17]
Succinimide Derivative (1e) K562 (Leukemia)3.2[18]
MOLT-4 (Leukemia)5.8[18]
HeLa (Cervical Cancer)8[18]

Table 2: Comparative Antibacterial Activity (MIC90 values in µg/mL)

Scaffold DerivativeBacterial StrainMIC90 (µg/mL)Reference
Oxazolidinone (Linezolid) Rhodococcus equi4.0[19]
Oxazolidinone (Eperezolid) Rhodococcus equi16.0[19]

Comparative Pharmacokinetic Properties (ADMET)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. The following table provides a general overview of the pharmacokinetic properties of the discussed heterocyclic scaffolds based on representative marketed drugs or well-studied derivatives.

Table 3: Overview of ADMET Properties

ScaffoldRepresentative Drug(s)Key Pharmacokinetic FeaturesReference
Rhodanine (Derivatives)Variable, but some derivatives show good oral bioavailability and can be optimized for improved ADMET profiles.[20]
Oxazolidinone LinezolidExcellent oral bioavailability (~100%). Primarily metabolized by non-renal clearance. Elimination half-life of 5-7 hours.[7][21][22][7][21][22]
Thiazolidinedione Pioglitazone, RosiglitazoneRapidly absorbed. Metabolized by cytochrome P450 enzymes (CYP2C8, CYP3A4 for pioglitazone; CYP2C9, CYP2C8 for rosiglitazone).[23][24][23][24]
Hydantoin PhenytoinSlowly absorbed orally. Highly protein-bound (~90%). Metabolized in the liver. Elimination kinetics can be non-linear.[9][10][9][10]
Succinimide EthosuximideReadily absorbed from the GI tract. Metabolized in the liver. Not significantly protein-bound.[12][13][12][13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of drug candidates. Below are methodologies for key in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

Method: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: The heterocyclic compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Anticancer Activity Assessment

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the heterocyclic compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Visualizations

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification & Validation Hit_Gen Hit Generation (HTS) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Studies Lead_Opt->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III FDA_Review FDA Review Phase_III->FDA_Review Market Market FDA_Review->Market Heterocyclic_Scaffolds cluster_rhodanine This compound cluster_oxazolidinone Oxazolidinone cluster_thiazolidinedione Thiazolidinedione cluster_hydantoin Hydantoin cluster_succinimide Succinimide rhodanine rhodanine oxazolidinone oxazolidinone thiazolidinedione thiazolidinedione hydantoin hydantoin succinimide succinimide Experimental_Workflow Start Start Prep_Cells Prepare Cell Culture Start->Prep_Cells Treat_Cells Treat with Heterocyclic Compounds Prep_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Add_Reagent Add Assay Reagent (e.g., MTT) Incubate->Add_Reagent Measure Measure Signal (e.g., Absorbance) Add_Reagent->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

Comparative Inhibitory Activity of 3-Ethylrhodanine Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory activity of 3-Ethylrhodanine analogs, drawing from various studies to support researchers, scientists, and drug development professionals. The data presented herein is compiled from publicly available research and is intended to provide an objective overview of the performance of these compounds against several biological targets.

Data Summary

The inhibitory activities of various this compound analogs are summarized below. The tables are organized by the biological target and provide IC50 values, indicating the concentration of the compound required to inhibit 50% of the target's activity.

Table 1: Anticancer Activity of 5-substituted this compound Analogs
Compound ID5-SubstituentCell LineIC50 (µM)Reference
BTR-1BenzylideneCEM (Leukemia)<10[1]
-5-IsopropylideneLeukemia-[2]
17Varies (piperazine hybrid)MDA-MB-46858[3]
17Varies (piperazine hybrid)MDA-MB-231118[3]
17Varies (piperazine hybrid)MCF-7169[3]
Table 2: Enzyme Inhibitory Activity of Rhodanine Derivatives
Compound ClassTarget EnzymeIC50 Range (µM)NotesReference
Rhodanine-3-acetic acid estersAcetylcholinesterase (AChE)24.05 - 86.85More efficient inhibition than amides.[4]
Rhodanine-3-acetic acid amidesButyrylcholinesterase (BChE)7.92 - 227.19First evidence of BChE inhibition by rhodanines.[4]
5-arylidene rhodanine-3-hippuric acid derivativesAldose Reductase0.2 - 2.36Some compounds more potent than the drug epalrestat.[5]
N-Rhodanine Glycosides (12f)Topoisomerase II7.3-[6]
N-Rhodanine Glycosides (12f)DNA Intercalation18.2-[6]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the inhibitory activity of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][3]

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory effect of compounds on purified enzymes.

  • Reagent Preparation: Prepare a suitable buffer at the optimal pH for the enzyme. Prepare solutions of the enzyme, substrate, and the inhibitor at various concentrations.[7]

  • Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with different concentrations of the this compound analog for a defined period to allow for binding.[7][8]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.[7]

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.[7]

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.[7]

Visualizations

The following diagrams illustrate key concepts related to the study of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Inhibitory Activity Screening cluster_analysis Data Analysis start Start: this compound Core synthesis Chemical Synthesis of Analogs (e.g., Knoevenagel Condensation) start->synthesis purification Purification & Characterization (e.g., NMR, Mass Spec) synthesis->purification cell_assay In Vitro Cell-Based Assays (e.g., MTT Assay) purification->cell_assay enzyme_assay Enzyme Inhibition Assays (e.g., Aldose Reductase) purification->enzyme_assay ic50 IC50 Determination cell_assay->ic50 enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

signaling_pathway cluster_pathway Apoptosis Induction Pathway BTR1 This compound Analog (e.g., BTR-1) ROS Increased ROS Production BTR1->ROS induces S_phase S Phase Block in Cell Cycle BTR1->S_phase causes DNA_damage DNA Strand Breaks ROS->DNA_damage leads to Apoptosis Apoptosis DNA_damage->Apoptosis S_phase->Apoptosis

Caption: Proposed mechanism of apoptosis induction by a this compound analog (BTR-1).[1]

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Ethylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities.[1] The introduction of an ethyl group at the N-3 position yields 3-ethylrhodanine, a versatile precursor for developing novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in optimizing these derivatives for enhanced potency and selectivity against various biological targets, including cancer cells and pathogenic microbes. This guide provides a comparative analysis of this compound derivatives, supported by quantitative data and detailed experimental protocols, to aid in the rational design of future drug candidates.

Core Structure and Points of Modification

The fundamental this compound structure offers two primary sites for chemical modification to modulate its biological activity: the C-5 position and the exocyclic group attached to it. The SAR is predominantly dictated by the nature of the substituent at the C-5 position, which is typically a benzylidene or related aryl group.

Anticancer Activity: A Comparative Analysis

Derivatives of this compound have demonstrated significant potential as anticancer agents, with their mechanism often linked to the inhibition of critical cellular processes and enzymes like protein tyrosine phosphatases (PRL-3) and tubulin polymerization.[2][3][4] The cytotoxic effects are commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6]

Table 1: Comparative Anticancer Activity (IC50) of this compound Derivatives
Compound IDC-5 Substituent (R)Cell LineIC50 (µM)Reference
1a 2-FluorobenzylideneA549 (Lung)2.8[1]
1b 2-FluorobenzylideneH460 (Lung)1.3[1]
1c 2-FluorobenzylideneHT29 (Colon)0.8[1]
2a 4-(N,N-dimethylamino)benzylideneA2780 (Ovarian)4.4[1]
2b 4-(N,N-dimethylamino)benzylideneA2780cisR (Ovarian, Cisplatin-resistant)3.3[1]
3 5-Chloro-2-(trifluoromethyl)benzylideneSW-480 (Colon)6.64[1]
4 Benzylidene(PRL-3 Enzyme Assay)0.9[3]
5 4-HydroxybenzylideneHCT 116 (Colon)>25[1]

Key SAR Insights for Anticancer Activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine, on the benzylidene ring often enhances cytotoxic activity, as seen in compounds 1a-1c .[1]

  • Electron-Donating Groups: Bulky electron-donating groups, like the N,N-dimethylamino substituent in compounds 2a and 2b , can also lead to potent anticancer effects, including activity against drug-resistant cell lines.[1]

  • Enzyme Inhibition: Specific substitutions can target key cancer-related enzymes. Compound 3 was shown to inhibit PRL-3, a phosphatase implicated in metastasis, while compound 4 also demonstrated potent PRL-3 inhibition.[1][3]

  • Hydroxyl Groups: The presence of a hydroxyl group, as in compound 5 , can diminish activity, suggesting that lipophilicity plays a role in cellular uptake or target interaction.[1]

Antimicrobial Activity: A Comparative Analysis

This compound derivatives have also been explored for their antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The standard method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).[7][8]

Table 2: Comparative Antimicrobial Activity (MIC) of this compound Derivatives
Compound IDC-5 Substituent (R)Bacterial StrainMIC (µg/mL)Reference
6a Unsubstituted (H)S. aureus ATCC 29213>128[9]
6b 4-ChlorobenzylideneS. aureus ATCC 292134[9]
6c 4-FluorobenzylideneS. aureus ATCC 292132[9]
6d 4-BromobenzylideneS. aureus ATCC 292131[9]
6e 4-IodobenzylideneS. aureus ATCC 292130.5[9]
7 2-HydroxybenzylideneM. tuberculosis H37Rv8-16 µM[10]

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: The introduction of a halogen at the para-position of the benzylidene ring dramatically increases antibacterial activity against S. aureus. The potency follows the trend I > Br > F > Cl.[9] This suggests that the size and lipophilicity of the halogen are critical for activity.

  • Unsubstituted Ring: An unsubstituted benzylidene ring at the C-5 position results in a loss of activity, highlighting the importance of this substituent for antibacterial action.[9]

  • Antimycobacterial Activity: Modifications can also confer activity against other pathogens. A 2-hydroxybenzylidene group, as in compound 7 , imparts potent activity against Mycobacterium tuberculosis.[10]

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed experimental methodologies are essential.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.[2][5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[7][8]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) on an appropriate agar plate. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Visualizing SAR Principles and Workflows

Graphviz diagrams are provided to illustrate the logical relationships in SAR studies and the general experimental workflow.

SAR_Logic cluster_Core This compound Core cluster_Mod Modification at C-5 Position cluster_Substituent Benzylidene Substituent (R) cluster_Activity Biological Activity Core Rhodanine Ring (N-3 Ethyl) Mod Introduce Benzylidene Group Core->Mod EWG Electron-Withdrawing (e.g., -F, -Br, -I) Mod->EWG Add Substituent EDG Electron-Donating (e.g., -N(CH3)2) Mod->EDG Add Substituent H Unsubstituted (-H) Mod->H Add Substituent Anticancer Increased Anticancer Activity EWG->Anticancer Antimicrobial Increased Antimicrobial Activity EWG->Antimicrobial EDG->Anticancer Inactive Decreased/No Activity H->Inactive for Antimicrobial

Caption: Logical flow of SAR for this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Synthesize Derivatives char Characterize Structures (NMR, MS) start->char screen_cancer Anticancer Screening (MTT Assay) char->screen_cancer screen_microbe Antimicrobial Screening (Broth Microdilution) char->screen_microbe calc_ic50 Calculate IC50 screen_cancer->calc_ic50 det_mic Determine MIC screen_microbe->det_mic sar Establish SAR calc_ic50->sar det_mic->sar

Caption: General workflow for SAR studies of this compound derivatives.

References

Assessing the Selectivity of 3-Ethylrhodanine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, and specifically its 3-ethyl substituted derivatives, has emerged as a privileged structure in medicinal chemistry, yielding inhibitors for a range of therapeutic targets. A critical aspect of drug development is understanding the selectivity of these compounds to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the selectivity of 3-Ethylrhodanine-based inhibitors against several key protein targets, supported by experimental data and detailed protocols.

Quantitative Selectivity Profile

The selectivity of an inhibitor is a crucial determinant of its therapeutic window. The following tables summarize the inhibitory activity of representative rhodanine-based compounds against their primary targets and a panel of off-targets. It is important to note that while the core scaffold is rhodanine, the substitutions at the 5-position significantly influence potency and selectivity.

One extensively studied class of rhodanine derivatives targets IKKβ, a key kinase in the NF-κB signaling pathway. A potent rhodanine-based inhibitor, referred to as Compound 1, demonstrates excellent selectivity for IKKβ over other closely related kinases.

Table 1: Selectivity Profile of a Representative Rhodanine-Based IKKβ Inhibitor (Compound 1) [1]

Kinase TargetIC50 (µM)
IKKβ0.35
IKKα>30
JNK1>30
JNK2>30
JNK3>30
p38α>30
p38β>30

Structure of Compound 1: A rhodanine derivative with a 4-methylpiperazinylpropoxyphenyl group and a para-carboxamidophenoxyphenyl moiety.[2]

Rhodanine derivatives have also been developed as inhibitors of the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL and Mcl-1. The following table presents the inhibitory constants (Ki) for a series of pyridylrhodanine analogues.

Table 2: Inhibitory Activity of Pyridylrhodanine Analogues against Bcl-xL and Mcl-1 [3]

CompoundR1 GroupBcl-xL Ki (µM)Mcl-1 Ki (µM)
11d CH2CH(CH3)26.8 ± 0.617 ± 1
11f CH2Ph3.7 ± 0.27.6 ± 0.2
11r CH2Ph-8.5 ± 0.4

Furthermore, rhodanine-based compounds have been identified as inhibitors of the Phosphatase of Regenerating Liver-3 (PRL-3), a protein tyrosine phosphatase implicated in cancer metastasis.

Table 3: Inhibitory Activity of Rhodanine Derivatives against PRL-3 [4]

CompoundIC50 (µM)
CG-707 0.8
BR-1 1.1

Key Signaling Pathways

To understand the biological context of the selectivity of these inhibitors, it is essential to visualize their targets' signaling pathways.

IKK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression promotes Inhibitor This compound Inhibitor Inhibitor->IKK_complex inhibits IKKβ

Caption: IKKβ/NF-κB Signaling Pathway and Point of Inhibition.

Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (Bim, Bad) Apoptotic_Stimuli->BH3_only activates Bcl2_family Anti-apoptotic Bcl-2 family (Bcl-xL, Mcl-1) Bax_Bak Bax/Bak Bcl2_family->Bax_Bak inhibits BH3_only->Bcl2_family inhibits BH3_only->Bax_Bak activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion oligomerize at Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor This compound Inhibitor Inhibitor->Bcl2_family inhibits

Caption: Intrinsic Apoptosis Pathway and Bcl-2 Family Inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of inhibitor selectivity.

Kinase Inhibition Assay (IKKβ Example)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of a compound against IKKβ.

Materials:

  • IKKβ enzyme

  • Kinase assay buffer

  • ATP

  • IKKtide substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Test compound (this compound derivative)

Procedure:

  • Prepare the kinase reaction buffer and a master mix containing ATP and the IKKtide substrate.

  • Serially dilute the test compound in the appropriate buffer.

  • Add the diluted test compound or vehicle control to the wells of a microplate.

  • Initiate the kinase reaction by adding the IKKβ enzyme to the wells.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Master Mix (Buffer, ATP, Substrate) Start->Prepare_Reagents Plate_Setup Add Compound/Vehicle to Microplate Wells Prepare_Reagents->Plate_Setup Dilute_Inhibitor Prepare Serial Dilutions of Test Compound Dilute_Inhibitor->Plate_Setup Add_Enzyme Initiate Reaction with IKKβ Enzyme Plate_Setup->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Add_Detection Add Kinase-Glo® Reagent Incubate->Add_Detection Read_Plate Measure Luminescence Add_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for a Luminescent Kinase Inhibition Assay.

Competitive Binding Assay (Bcl-xL Example)

This protocol outlines a fluorescence polarization (FP) assay to determine the binding affinity of an inhibitor to Bcl-xL.

Materials:

  • Recombinant human Bcl-xL protein

  • Fluorescently labeled BH3 peptide probe (e.g., FITC-Bak)

  • Assay buffer

  • Test compound (this compound derivative)

Procedure:

  • Prepare a solution of Bcl-xL protein and the fluorescently labeled BH3 peptide in the assay buffer and allow it to equilibrate.

  • Prepare serial dilutions of the test compound.

  • In a microplate, mix the Bcl-xL/probe complex with the diluted test compound or vehicle control.

  • Incubate the plate at room temperature to allow for competitive binding.

  • Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

  • Calculate IC50 values from the dose-response curves and subsequently determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phosphatase Inhibition Assay (PRL-3 Example)

This protocol describes an in vitro assay to measure the inhibition of PRL-3 phosphatase activity using a fluorogenic substrate.

Materials:

  • Recombinant human PRL-3 enzyme

  • Assay buffer

  • Fluorogenic phosphatase substrate (e.g., DiFMUP)

  • Test compound (this compound derivative)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the diluted test compound or vehicle control to the wells of a microplate.

  • Add the PRL-3 enzyme to the wells and pre-incubate with the compound.

  • Initiate the reaction by adding the fluorogenic substrate DiFMUP.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the phosphatase activity.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold provides a versatile platform for the development of inhibitors against a variety of protein targets. The presented data highlights that while potent inhibitors can be generated from this scaffold, their selectivity profiles can vary significantly based on the specific substitutions. For instance, highly selective IKKβ inhibitors have been developed from the rhodanine core, demonstrating the potential to achieve specificity through rational drug design. Conversely, some rhodanine derivatives exhibit activity against multiple members of the Bcl-2 family. A thorough assessment of selectivity using quantitative, standardized assays is paramount in the preclinical development of any this compound-based inhibitor to ensure a favorable therapeutic index. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

cross-reactivity profiling of 3-Ethylrhodanine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase cross-reactivity profile of 3-Ethylrhodanine. Understanding the selectivity of a small molecule inhibitor across the human kinome is a critical step in drug discovery, helping to identify potential on-target and off-target effects that influence efficacy and toxicity.

Disclaimer: As of December 2025, a comprehensive, publicly available kinase inhibition profile for this compound against a broad panel of kinases is not available. The data presented for this compound is an illustrative example to demonstrate how such a profile would be presented and interpreted. For comparative purposes, this guide includes published data for Dasatinib, a well-characterized, multi-targeted kinase inhibitor approved for clinical use.[1][2]

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50), which represent the concentration of an inhibitor required to reduce a kinase's activity by 50%. Lower IC50 values indicate higher potency.[3]

Table 1: Illustrative Kinase Inhibition Profile for this compound

(Note: The following data is hypothetical and for exemplary purposes only.)

Kinase TargetKinase FamilyThis compound IC50 (nM)
PIM1Ser/Thr50
PIM2Ser/Thr150
PIM3Ser/Thr90
AKT1Ser/Thr>10,000
CDK2Ser/Thr5,200
GSK3βSer/Thr8,100
SRCTyrosine>10,000
ABL1Tyrosine>10,000
VEGFR2Tyrosine9,500
EGFRTyrosine>10,000

Table 2: Published Kinase Inhibition Profile for Dasatinib

Kinase TargetKinase FamilyDasatinib IC50 (nM)
PIM1Ser/Thr31
PIM2Ser/Thr1,100
PIM3Ser/Thr66
AKT1Ser/Thr>10,000
CDK2Ser/Thr>10,000
GSK3βSer/Thr3,800
SRCTyrosine0.5
ABL1Tyrosine<1
VEGFR2Tyrosine8
EGFRTyrosine31

Data compiled from publicly available sources.

Data Interpretation: The illustrative data in Table 1 suggests that this compound, within this hypothetical scenario, is a selective inhibitor of the PIM kinase family with minimal off-target activity against the other kinases in the panel. In contrast, the published data in Table 2 demonstrates that Dasatinib is a potent, multi-targeted inhibitor with strong activity against Tyrosine kinases like SRC and ABL1, as well as some Ser/Thr kinases.[1]

Experimental Protocols

Robust and standardized experimental methodologies are essential for generating reliable kinase profiling data. Below are detailed protocols for two common assay formats.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.[4][5][6]

Principle: The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. The signal is inversely proportional to kinase activity.

Protocol:

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white plate, add 5 µL of kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 2.5 µL of the substrate and the test compound (this compound or vehicle control) at various concentrations.

    • To initiate the reaction, add 2.5 µL of the specific kinase and ATP solution. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume in the reaction well (e.g., 10 µL).

    • Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

  • Data Acquisition:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Radiometric Kinase Assay (e.g., [γ-³²P] ATP Filter Binding)

This method is considered a gold standard and directly measures the incorporation of a radiolabeled phosphate from [γ-³²P] ATP onto a substrate.[7][8][9]

Principle: A kinase transfers the ³²P-labeled gamma-phosphate from ATP to a peptide or protein substrate. The radiolabeled substrate is then captured on a filter membrane, and the radioactivity is quantified.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing kinase buffer, the specific kinase, the substrate, and the test compound (this compound or vehicle control).

    • Prepare an ATP mixture containing unlabeled ATP and [γ-³²P] ATP (typically to a final specific activity of ~500 cpm/pmol).

  • Initiation and Incubation:

    • Initiate the reaction by adding the [γ-³²P] ATP mixture to the kinase/substrate/compound solution.

    • Incubate at 30°C for a predetermined optimal time (e.g., 20-30 minutes).

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by spotting a portion of the reaction mixture (e.g., 10 µL) onto a phosphocellulose filter mat (e.g., P81 paper). The peptide substrate binds to the paper.

  • Washing:

    • Wash the filter mat multiple times (e.g., 3-4 times for 5 minutes each) in a bath of phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P] ATP.

    • Perform a final wash with acetone to dry the filter mat.

  • Data Acquisition:

    • Place the dried filter mat into a scintillation vial with a liquid scintillation cocktail or use a phosphorimager to quantify the radioactivity in each spot.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the radioactive counts per minute (CPM) compared to the control reactions.

    • Determine the IC50 value by plotting percent inhibition versus compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a typical high-throughput screening workflow for kinase inhibitor profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Compound Dilution (this compound) Dispense Dispense Reagents into Assay Plate Compound->Dispense Kinase Kinase/Substrate Master Mix Kinase->Dispense Incubate Incubate at 30°C Dispense->Incubate Detect Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Detect Read Read Plate (Luminescence) Detect->Read Analyze Calculate % Inhibition Read->Analyze IC50 IC50 Curve Fitting Analyze->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: High-throughput kinase inhibitor screening workflow.

PIM1 Signaling Pathway

Rhodanine-based compounds have been investigated as inhibitors of PIM kinases.[10] PIM1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[11][12][13]

G Cytokine Cytokines (e.g., IL-6) JAK JAK Cytokine->JAK STAT STAT3/5 JAK->STAT P PIM1 PIM1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD P BclXL Bcl-xL BAD->BclXL Inhibits pBAD p-BAD (Inactive) pBAD->BclXL Apoptosis Apoptosis BclXL->Apoptosis Inhibits Proliferation Cell Survival & Proliferation BclXL->Proliferation Promotes Ethylrhodanine This compound Ethylrhodanine->PIM1 Inhibits

Caption: Simplified PIM1 signaling pathway and point of inhibition.

References

A Comparative Analysis of 3-Ethylrhodanine Derivatives Versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This publication provides a detailed comparative guide on the efficacy of emerging 3-Ethylrhodanine derivatives against established drugs in the context of cancer therapy. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant signaling pathways to inform future research and development.

Executive Summary

Recent advancements in medicinal chemistry have highlighted the potential of this compound derivatives as a promising class of therapeutic agents, particularly in oncology. This guide presents two key comparisons: novel 3-aminorhodanine derivatives against the established EGFR inhibitor, Erlotinib, in non-small cell lung cancer (NSCLC), and the this compound derivative BTR-1 against standard chemotherapy agents in leukemia. The data indicates that specific 3-aminorhodanine derivatives exhibit comparable or superior in vitro efficacy to Erlotinib, while BTR-1 demonstrates potent cytotoxic effects on leukemic cells. Detailed experimental protocols and visual representations of the underlying biological pathways are provided to support these findings.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data on the cytotoxic efficacy of this compound derivatives and established anticancer drugs.

Table 1: Comparison of 3-Aminorhodanine Derivatives and Erlotinib in Non-Small Cell Lung Cancer (A549 Cell Line)

CompoundIC50 (µg/mL) on A549 Cells (24h)IC50 (µg/mL) on A549 Cells (72h)IC50 (µg/mL) on HdFn Normal Cells (72h)
3-Aminorhodanine Derivative 2a1 -32.59[1][2]154.4[1][2]
3-Aminorhodanine Derivative 2a2 10[1][2]--
Erlotinib (Established Drug) > 400> 400122.8[1][2]

Table 2: Comparison of 5-benzylidene-3-ethyl rhodanine (BTR-1) and Standard Chemotherapy Drugs in Leukemia (CEM Cell Line)

CompoundIC50 on CEM Cells
5-benzylidene-3-ethyl rhodanine (BTR-1) <10 µM
Vincristine (Established Drug) ~0.001 - 0.01 µM (representative range)
Dexamethasone (Established Drug) ~0.01 - 1 µM (representative range)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: A549 (NSCLC) and CEM (leukemia) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the 3-aminorhodanine derivatives, Erlotinib, BTR-1, or standard chemotherapy drugs for the indicated time periods (24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: CEM cells were treated with BTR-1 at a concentration of 10 µM for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Mechanism of Action and Signaling Pathways

The anticancer effects of the compared compounds are mediated through distinct signaling pathways.

Erlotinib: Inhibition of the EGFR Signaling Pathway

Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[3][4][5] In many cancer cells, particularly in NSCLC, EGFR is overactivated, leading to uncontrolled cell proliferation and survival.[1][2][6] Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade ultimately leads to a reduction in cell proliferation and an increase in apoptosis.[3][4][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation Erlotinib Erlotinib Erlotinib->P_EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Erlotinib.

This compound Derivatives: Induction of Apoptosis

The this compound derivative, BTR-1, exerts its anticancer effects by inducing S-phase cell cycle arrest and apoptosis in leukemic cells. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. BTR-1 has been shown to increase the production of reactive oxygen species (ROS) and cause DNA strand breaks, which are potent triggers of the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute the dismantling of the cell.

Apoptosis_Pathway BTR1 BTR-1 (this compound derivative) Cellular_Stress Cellular Stress (ROS, DNA Damage) BTR1->Cellular_Stress Induces Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Acts on Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activates Pro-caspase-3 to Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Validating the Mechanism of Action for a 3-Ethylrhodanine-Based Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the mechanism of action of a 3-Ethylrhodanine-based inhibitor, focusing on its role in inducing apoptosis. We will use 5-benzylidene-3-ethyl rhodanine (BTR-1) as a representative example and compare its performance with alternative inhibitors targeting key apoptosis signaling pathways. This guide includes supporting experimental data, detailed methodologies for crucial experiments, and visualizations of the involved pathways and workflows.

Introduction to this compound-Based Inhibitors

Rhodanine derivatives, including those with a 3-ethyl substitution, are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities.[1][2][3][4] Many rhodanine-based compounds have been identified as potent inhibitors of various enzymes, including kinases, phosphatases, and proteases, making them attractive scaffolds for the development of novel therapeutics, particularly in oncology.[5] 5-benzylidene-3-ethyl rhodanine (BTR-1) is a specific derivative that has been shown to induce S-phase arrest and apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.[1][2]

Comparative Analysis of BTR-1 and Alternative Apoptosis Inducers

To validate the pro-apoptotic mechanism of BTR-1, its activity is compared with well-characterized inhibitors of key apoptosis-regulating proteins, such as the Bcl-2 family and Pim kinases.

Table 1: Comparison of Inhibitory Activity (IC50) of BTR-1 and Alternative Apoptosis Inducers

InhibitorTarget(s)Cell LineIC50Reference
5-benzylidene-3-ethyl rhodanine (BTR-1) Apoptosis InductionHuman leukemic cells8 µM (48h), 6 µM (72h)[1]
Venetoclax (ABT-199) Bcl-2Various hematological cancer cell linesSubnanomolar to low micromolar[5][6]
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-wVarious cancer cell linesLow nanomolar[7]
AZD1208 Pan-Pim Kinase (Pim-1, -2, -3)AML cell lines0.4 nM (Pim-1), 5 nM (Pim-2), 1.9 nM (Pim-3)[8]
SGI-1776 Pim-1, Flt3Various cancer cell lines7 nM (Pim-1)[8]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action, it is crucial to understand the signaling pathways involved and the experimental workflow for validation.

cluster_0 Apoptosis Induction Pathway BTR-1 BTR-1 Mitochondria Mitochondria BTR-1->Mitochondria Induces Mitochondrial Dysfunction Alternative_Inhibitors Alternative Inhibitors (e.g., Venetoclax, AZD1208) Bcl-2_Family Anti-apoptotic Bcl-2 Family Proteins Alternative_Inhibitors->Bcl-2_Family Inhibit Pim_Kinases Pim Kinases Alternative_Inhibitors->Pim_Kinases Inhibit Bcl-2_Family->Mitochondria Inhibit Pim_Kinases->Bcl-2_Family Promote Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Simplified signaling pathway of apoptosis induction by BTR-1 and alternative inhibitors.

cluster_1 Experimental Workflow for Inhibitor Validation Cell_Culture Cancer Cell Line Culture Inhibitor_Treatment Treatment with this compound Inhibitor and Alternatives Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (MTT Assay) Inhibitor_Treatment->Viability_Assay Kinase_Assay In Vitro Kinase Inhibition Assay Inhibitor_Treatment->Kinase_Assay Western_Blot Western Blot Analysis (Apoptosis Markers) Inhibitor_Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: General experimental workflow for validating the mechanism of action of an inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound-based inhibitor and alternative compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • Kinase reaction buffer

  • Test compounds (this compound-based inhibitor and alternatives)

  • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

  • 96- or 384-well plates

  • Plate reader (scintillation counter, luminometer, or fluorescence reader)

Procedure:

  • Prepare a serial dilution of the test inhibitors in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction using a stop solution (e.g., EDTA).

  • Detect the kinase activity based on the chosen assay format (e.g., measure phosphorylation of the substrate).

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[9]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: After treatment with the inhibitors, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.[10]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[10][11]

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin. An increase in cleaved Caspase-3 and cleaved PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins are indicative of apoptosis.[11][12]

Conclusion

The validation of the mechanism of action for a this compound-based inhibitor like BTR-1 requires a multi-faceted approach. By comparing its efficacy against established inhibitors of key cellular pathways and employing a series of robust biochemical and cell-based assays, researchers can confidently elucidate its therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the systematic evaluation of novel this compound derivatives in the context of cancer drug discovery.

References

Comparative Physicochemical Properties of Rhodanine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of key physicochemical parameters of (5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid derivatives, offering insights for researchers in drug discovery and development.

Rhodanine and its analogs represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. However, the successful development of any drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of key physicochemical properties of a series of rhodanine analogs, specifically focusing on [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids. The data presented herein is crucial for understanding the structure-property relationships within this class of compounds and for guiding the design of future drug candidates with optimized developability.

Physicochemical Data Summary

The following table summarizes the experimental data for melting point and lipophilicity (expressed as log k) for a series of [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid derivatives. These parameters are critical indicators of a compound's physical state, stability, and its ability to cross biological membranes.

Compound NumberAryl SubstituentMelting Point (°C)Lipophilicity (log k)
1 Phenyl260-2610.68
2 2-Pyridinyl277-2800.35
3 3-Pyridinyl260-2610.28
4 4-Pyridinyl266-2680.31
5 2-Pyrazinyl261-2630.42
6 1-Naphthyl275-2771.05
7 2-Naphthyl272-2741.08
8 2-Thienyl255-2570.65
9 2-Furyl248-2500.52

Experimental Protocols

Determination of Melting Point

The melting points of the rhodanine analogs were determined using a Boetius PHMK 05 apparatus (VEB Kombinat Nagema, Radebeul, Germany). The samples were placed in capillary tubes and heated at a controlled rate. The melting point was recorded as the temperature range over which the substance transitioned from a solid to a liquid state. The reported values are uncorrected.

Determination of Lipophilicity (log k) by RP-HPLC

Lipophilicity was assessed using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The logarithm of the capacity factor (log k) was used as the lipophilicity index.

  • Instrumentation: Waters Alliance 2695 XE separation module equipped with a Waters Photodiode Array Detector 2996.

  • Column: Symmetry C18 column (4.6 x 75 mm, 3.5 µm particle size).

  • Mobile Phase: A mixture of methanol and water. The exact composition of the mobile phase was optimized to achieve appropriate retention times.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV detection at a wavelength of 254 nm.

  • Calculation of log k: The capacity factor (k) was calculated using the formula: k = (t_R - t_0) / t_0 where t_R is the retention time of the analyte and t_0 is the retention time of a non-retained compound (e.g., uracil). The logarithm of the capacity factor (log k) was then determined.

Signaling Pathway Inhibition by Rhodanine Analogs

Rhodanine derivatives have been widely investigated as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. A significant area of focus has been the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). The crosstalk between these two signaling pathways is a critical mechanism for tumor growth and resistance to therapy. The following diagram illustrates this crosstalk and highlights potential points of inhibition by rhodanine analogs.

EGFR_VEGFR_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PLCg PLCγ EGFR->PLCg Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PLCg VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Gene_Expression HIF1a HIF-1α mTOR->HIF1a VEGF_Expression VEGF Expression HIF1a->VEGF_Expression VEGF VEGF VEGF_Expression->VEGF Autocrine/Paracrine Loop EGF EGF EGF->EGFR VEGF->VEGFR Rhodanine Rhodanine Analogs Rhodanine->EGFR Rhodanine->VEGFR

EGFR and VEGFR signaling crosstalk.

This guide provides a foundational understanding of the physicochemical properties of a specific series of rhodanine analogs and their potential mechanism of action through the inhibition of key signaling pathways. This information is intended to aid researchers in the rational design and development of novel rhodanine-based therapeutic agents.

Safety Operating Guide

Essential Safety and Logistical Information for Handling 3-Ethylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 3-Ethylrhodanine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-Ethyl-2-thioxo-4-thiazolidinone, N-Ethylrhodanine[1]

  • CAS Number: 7648-01-3[2][3][4]

Health Hazard Information

This compound is classified as a harmful substance that can cause irritation to the skin, eyes, and respiratory tract. It may also be harmful if swallowed.[1][5]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[5][6]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[5]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[5]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[5]
Physical and Chemical Properties
PropertyValue
Melting Point36-40 °C[7]
Boiling Point128 °C at 4 mmHg[2][3][7]
Density1.303 g/mL at 25 °C[2][3]
AppearanceOrange crystalline powder[1]
StorageKeep refrigerated (Store below 4°C/39°F)[1] in a cool, dry area.

Operational Plan: Safe Handling of this compound

A systematic approach is essential when working with this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and handle the solid chemical C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Properly dispose of waste F->G H Remove PPE G->H I Wash hands thoroughly H->I

Safe Handling Workflow
Step-by-Step Handling Protocol

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

    • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1]

    • Body Protection: Wear a lab coat or other protective clothing to minimize skin contact.[1]

    • Respiratory Protection: If working outside of a fume hood or if dusty conditions are expected, use a NIOSH-approved respirator.[1]

2. Handling:

  • Weighing and Transfer: Handle this compound as an orange crystalline powder.[1] Avoid generating dust. Use appropriate tools for transfer.

  • Experimental Use: Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale the substance.[1]

3. Post-Handling:

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Waste Disposal: Collect all waste materials containing this compound in a designated, properly labeled hazardous waste container.

  • PPE Removal: Remove gloves and other PPE carefully to avoid cross-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

In Case of a Spill:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately.[1]

    • Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable container for disposal.[1]

    • Ventilate the area.[1]

  • Major Spill:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety department immediately.

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

Disposal Plan for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Collect all this compound waste B Segregate from other chemical waste A->B C Place in a labeled, sealed container B->C D Store in a designated hazardous waste area C->D E Arrange for pickup by certified hazardous waste disposal service D->E F Complete all necessary waste disposal documentation E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylrhodanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Ethylrhodanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。